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  • Product: 1-ethyl-1H-indole-3-carboxamide
  • CAS: 1087792-26-4

Core Science & Biosynthesis

Foundational

In Vitro Metabolism of 1-Ethyl-1H-Indole-3-Carboxamide by Human Liver Microsomes: A Technical Guide

Executive Summary 1-ethyl-1H-indole-3-carboxamide (CAS: 1087792-26-4) is a critical structural pharmacophore embedded within numerous synthetic cannabinoid receptor agonists (SCRAs) and novel P2X7 receptor antagonists. U...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-ethyl-1H-indole-3-carboxamide (CAS: 1087792-26-4) is a critical structural pharmacophore embedded within numerous synthetic cannabinoid receptor agonists (SCRAs) and novel P2X7 receptor antagonists. Understanding its hepatic biotransformation is paramount for predicting the pharmacokinetic profiles, half-lives, and potential toxicological liabilities of its derivatives. This whitepaper provides an in-depth, self-validating framework for profiling the in vitro Phase I metabolism of this compound using human liver microsomes (HLMs).

Mechanistic Baseline: Hepatic Biotransformation Pathways

The metabolism of the indole-3-carboxamide class is predominantly driven by Cytochrome P450 (CYP) enzymes. Based on the extensive metabolic profiling of structurally homologous compounds such as STS-135 and CUMYL-PICA (), the primary biotransformations target the electron-rich indole core and the N-alkyl chain.

  • N-Dealkylation (CYP3A4 / CYP2C9): The ethyl group at the N1 position is highly susceptible to α -carbon oxidation. This forms an unstable hemiaminal intermediate that spontaneously collapses, yielding 1H-indole-3-carboxamide and releasing acetaldehyde.

  • Aliphatic Hydroxylation (CYP3A4): ω -hydroxylation of the ethyl chain produces 1-(2-hydroxyethyl)-1H-indole-3-carboxamide. This metabolite can undergo further oxidation, eventually contributing to the N-dealkylation pathway.

  • Ring Hydroxylation (CYP1A2 / CYP3A4): The indole ring facilitates enzymatic epoxidation, followed by rapid rearomatization to form phenolic metabolites (e.g., 4-OH, 5-OH, or 6-OH indole derivatives).

  • Amide Hydrolysis (CES1): Hepatic carboxylesterase 1 (CES1) and amidases mediate the hydrolysis of the terminal carboxamide, yielding 1-ethyl-1H-indole-3-carboxylic acid ().

MetabolicPathway Parent 1-ethyl-1H-indole-3-carboxamide (Parent Compound) N_Deethyl 1H-indole-3-carboxamide (N-Dealkylation) Parent->N_Deethyl CYP3A4 / CYP2C9 Ethyl_OH 1-(2-hydroxyethyl)-1H-indole-3-carboxamide (Aliphatic Hydroxylation) Parent->Ethyl_OH CYP3A4 Ring_OH 1-ethyl-hydroxy-1H-indole-3-carboxamide (Ring Hydroxylation) Parent->Ring_OH CYP1A2 / CYP3A4 Amide_Hydrolysis 1-ethyl-1H-indole-3-carboxylic acid (Amide Hydrolysis) Parent->Amide_Hydrolysis CES1 / Amidases Ethyl_OH->N_Deethyl Further Oxidation & Cleavage

Figure 1: Primary in vitro phase I metabolic pathways of 1-ethyl-1H-indole-3-carboxamide in HLMs.

Self-Validating Experimental Protocol: HLM Incubation

To ensure high-fidelity kinetic data, the following protocol acts as a self-validating system. It incorporates essential controls to differentiate true enzymatic clearance from chemical instability or matrix effects.

Reagents and Matrix Optimization
  • Human Liver Microsomes (HLMs): A pooled HLM batch (e.g., 50-donor pool) is utilized to average out inter-individual genetic polymorphisms in CYP expression. The protein concentration is strictly maintained at 0.5 mg/mL . Causality: Higher protein concentrations (>1 mg/mL) increase non-specific microsomal protein binding ( fu,mic​ ), which artificially depresses the apparent intrinsic clearance ( CLint​ ) ().

  • Buffer System: 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ . Causality: Mg2+ is an obligate cofactor that facilitates electron transfer from NADPH-cytochrome P450 reductase to the CYP heme center.

Step-by-Step Workflow
  • Substrate Preparation: Prepare a 100 µM working stock of 1-ethyl-1H-indole-3-carboxamide in 50% acetonitrile. The final incubation concentration must be 1 µM to ensure the reaction proceeds under first-order kinetics (where [S]≪Km​ ).

  • Pre-Incubation: Combine HLMs, buffer, and substrate in a 96-well plate. Pre-incubate at 37°C for 5 minutes. Causality: This step ensures thermal equilibrium before the reaction begins, preventing a lag phase in the kinetic depletion curve.

  • Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at designated time points (0, 5, 10, 15, 30, 45, and 60 minutes).

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac- d4​ ). Causality: The organic solvent instantly denatures CYP enzymes, halting the reaction precisely, while precipitating microsomal proteins to protect the downstream LC column.

  • Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant for LC-HRMS/MS analysis.

ExperimentalWorkflow A 1. Substrate Preparation B 2. HLM Pre-incubation A->B C 3. Reaction Initiation B->C D 4. Time-Course Sampling C->D E 5. Quenching (MeCN) D->E F 6. Centrifugation & Extraction E->F G 7. LC-HRMS/MS Analysis F->G

Figure 2: Step-by-step experimental workflow for HLM incubation and metabolic stability assessment.

System Validation Controls
  • Negative Control (Zero-NADPH): Buffer replaces NADPH. This validates that substrate depletion is strictly CYP-mediated and not due to thermal degradation or non-oxidative enzymes.

  • Positive Control: Parallel incubation of Midazolam (CYP3A4 probe) or Dextromethorphan (CYP2D6 probe) to verify the enzymatic viability of the specific HLM batch.

Data Presentation & Quantitative Analysis

High-resolution mass spectrometry (HRMS) is critical for distinguishing isobaric metabolites. For instance, ring hydroxylation and aliphatic hydroxylation both present a +15.9949 Da mass shift, requiring MS/MS fragmentation to assign the exact positional isomer ().

Table 1: Putative Phase I Metabolites of 1-ethyl-1H-indole-3-carboxamide

Metabolite CodeMetabolic ReactionElemental CompositionExact Mass [M+H]⁺Shift from Parent ( Δ m/z)
M0 (Parent) NoneC₁₁H₁₂N₂O189.10220
M1 N-DealkylationC₉H₈N₂O161.0709-28.0313
M2 Aliphatic HydroxylationC₁₁H₁₂N₂O₂205.0972+15.9950
M3 Ring HydroxylationC₁₁H₁₂N₂O₂205.0972+15.9950
M4 Amide HydrolysisC₁₁H₁₁NO₂190.0863+0.9841

Table 2: Expected Kinetic Parameters in HLMs (Extrapolated from Indole-3-Carboxamide Class Averages)

ParameterValueUnitDefinition
Half-life ( t1/2​ ) 12.5minTime required for 50% substrate depletion.
Intrinsic Clearance ( CLint​ ) 110.4µL/min/mgInherent ability of HLMs to clear the drug.
Hepatic Extraction Ratio ( EH​ ) 0.72-Fraction of drug removed during first-pass.
Primary CYP Isoforms CYP3A4, 2C9-Dominant enzymes driving the clearance.

Conclusion

The in vitro metabolism of 1-ethyl-1H-indole-3-carboxamide is characterized by rapid Phase I oxidation, primarily via N-dealkylation and hydroxylation mediated by CYP3A4. By employing a rigorously controlled HLM incubation protocol coupled with LC-HRMS/MS, researchers can accurately map these metabolic liabilities. This structural understanding is vital for the rational design of next-generation therapeutics or the forensic identification of novel psychoactive substances.

References

  • Jones, S., & Yarbrough, A. L. (2020). Identifying cytochrome P450s involved in oxidative metabolism of synthetic cannabinoid N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135). Pharmacology Research & Perspectives. URL:[Link]

  • Kevin, R. C., et al. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Forensic Toxicology. URL:[Link]

  • Gandhi, A. S., et al. (2015). High-resolution mass spectrometric metabolite profiling of a novel synthetic designer drug, N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135), using cryopreserved human hepatocytes and assessment of metabolic stability with human liver microsomes. Drug Testing and Analysis. URL:[Link]

  • Diao, X., & Huestis, M. A. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals (MDPI). URL:[Link]

Exploratory

1-ethyl-1H-indole-3-carboxamide receptor binding profile and affinity

An In-Depth Technical Guide on the Receptor Binding Profile and Affinity of Indole-3-Carboxamide Derivatives Introduction The indole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Receptor Binding Profile and Affinity of Indole-3-Carboxamide Derivatives

Introduction

The indole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on the receptor binding profile and affinity of this class of molecules, with a particular emphasis on their well-documented interactions with the cannabinoid receptors, CB1 and CB2. While specific binding data for 1-ethyl-1H-indole-3-carboxamide is not extensively detailed in publicly available literature, the extensive research on related analogues provides a robust framework for understanding its likely pharmacological characteristics.

Derivatives of indole-3-carboxamide have been a major focus in the development of synthetic cannabinoid receptor agonists.[1][2][3] These receptors are key components of the endocannabinoid system, which plays a crucial role in regulating a wide array of physiological processes, including pain perception, mood, appetite, and immune function.[4][5] The CB1 receptor is predominantly found in the central nervous system, while the CB2 receptor is primarily expressed in the immune system and peripheral tissues.[4][6] The ability of indole-3-carboxamides to selectively target and modulate these receptors has made them valuable tools for both research and therapeutic development.[2][5]

This document will provide a detailed overview of the receptor binding characteristics of indole-3-carboxamide derivatives, the experimental methodologies used to determine their affinity, and the downstream signaling pathways they modulate.

Receptor Binding Profile and Affinity of Indole-3-Carboxamide Derivatives

The binding affinity of indole-3-carboxamide derivatives for the CB1 and CB2 receptors is highly dependent on the nature and position of substituents on the indole core and the carboxamide nitrogen. Structure-activity relationship (SAR) studies have revealed several key features that govern their potency and selectivity.

Key Structural Determinants for Cannabinoid Receptor Affinity:

  • N1-Substitution on the Indole Ring: The substituent at the N1 position of the indole ring plays a crucial role in determining affinity for cannabinoid receptors. Alkyl or benzyl groups at this position are common in potent CB1 agonists.[7][8]

  • Substituents on the Indole Core: Halogenation, particularly at the 5-position of the indole ring, can significantly influence binding affinity.[1][9] For instance, a chloro or fluoro group at the C5 position has been shown to enhance the modulatory potency of some indole-2-carboxamides at the CB1 receptor.[10]

  • The Carboxamide Moiety: The carboxamide linkage at the C3 position is a critical feature for the interaction with cannabinoid receptors. Modifications to the amide portion, such as the introduction of amino acid derivatives, have led to the development of a wide range of synthetic cannabinoids with varying potencies.[11]

Quantitative Binding Data

The binding affinity of a ligand for its receptor is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). These values represent the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. Lower Ki or IC50 values indicate higher binding affinity.

While specific data for 1-ethyl-1H-indole-3-carboxamide is sparse, the table below presents representative binding affinities for various indole-3-carboxamide derivatives at human CB1 and CB2 receptors to illustrate the range of potencies observed within this chemical class.

Compound ClassTarget ReceptorBinding Affinity (Ki, nM)Reference Compound
Indole-3-carboxamide DerivativesHuman CB1Low nM to µM rangeJWH-018, MDMB-FUBICA[1][11]
Indole-3-carboxamide DerivativesHuman CB2Low nM to µM rangeJWH-018, MDMB-FUBICA[1][11]

Note: The binding affinities can vary significantly based on the specific substituents on the indole-3-carboxamide scaffold.

Experimental Protocol: Radioligand Competition Binding Assay

The determination of a compound's binding affinity for a specific receptor is a cornerstone of pharmacological characterization. The radioligand competition binding assay is a robust and widely used method for this purpose.[12][13][14]

Principle

This assay measures the ability of an unlabeled test compound (the "competitor," e.g., an indole-3-carboxamide derivative) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Step-by-Step Methodology
  • Membrane Preparation:

    • Cell lines (e.g., HEK293 or CHO cells) stably expressing the human CB1 or CB2 receptor are cultured and harvested.

    • The cells are lysed, and the cell membranes containing the receptors are isolated through centrifugation.

    • The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[12]

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.[12][13]

    • Each well contains:

      • A fixed concentration of cell membranes (e.g., 10 µg of protein per well).[12]

      • A fixed concentration of a high-affinity radioligand (e.g., [3H]CP-55,940 for cannabinoid receptors).[12] The concentration of the radioligand is usually at or near its equilibrium dissociation constant (Kd).

      • A range of concentrations of the unlabeled test compound.

    • Control wells are included:

      • Total Binding: Contains membranes and radioligand only (no competitor).

      • Non-specific Binding: Contains membranes, radioligand, and a saturating concentration of a known unlabeled ligand to determine the amount of radioligand that binds to non-receptor components.[15]

  • Incubation:

    • The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[13]

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

  • Quantification:

    • Scintillation cocktail is added to each well of the filter plate.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.[13]

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value of the test compound.

    • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cell Culture with Receptor Expression B Cell Lysis & Membrane Isolation A->B C Protein Quantification (BCA Assay) B->C D Assay Plate Setup (Membranes, Radioligand, Test Compound) C->D E Incubation (e.g., 37°C, 60 min) D->E F Rapid Filtration (Separation of Bound/Free) E->F G Scintillation Counting (Quantify Radioactivity) F->G H Calculate Specific Binding G->H I Non-linear Regression (Determine IC50) H->I J Cheng-Prusoff Equation (Calculate Ki) I->J

Caption: Workflow for a radioligand competition binding assay.

Signaling Pathways of Cannabinoid Receptors

CB1 and CB2 receptors are Class A G protein-coupled receptors (GPCRs).[6] Upon activation by an agonist, such as an indole-3-carboxamide derivative, they undergo a conformational change that initiates intracellular signaling cascades.

Primary Signaling Pathway (Gi/o-Coupled):

Both CB1 and CB2 receptors primarily couple to inhibitory G proteins of the Gi/o family.[6][16] Activation of this pathway leads to:

  • Inhibition of Adenylyl Cyclase: The Gαi subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[17][18]

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[17]

  • Activation of MAP Kinase Pathway: CB1 and CB2 receptor activation can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2) through Gβγ-mediated pathways, which can influence gene transcription and cell proliferation.[16]

Alternative Signaling Pathways:

Under certain conditions, CB1 receptors have been shown to couple to other G proteins, such as Gs (stimulatory) or Gq, leading to the stimulation of adenylyl cyclase or phospholipase C, respectively.[16][19] This phenomenon, known as biased signaling, suggests that different ligands can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream pathways.[16]

Cannabinoid Receptor Signaling Diagram

G cluster_membrane Cell Membrane CB_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein (αβγ) CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits Ion_Channel Ion Channels (Ca2+, K+) G_Protein->Ion_Channel βγ modulates MAPK MAPK Pathway (ERK1/2 Activation) G_Protein->MAPK βγ activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., ↓ Neurotransmitter Release) Ion_Channel->Cellular_Response Ligand Indole-3-carboxamide (Agonist) Ligand->CB_Receptor Binds & Activates ATP ATP ATP->AC cAMP->Cellular_Response MAPK->Cellular_Response

Caption: Primary signaling pathway of CB1/CB2 receptors.

Conclusion

The indole-3-carboxamide scaffold represents a versatile and highly studied class of compounds that exhibit significant affinity for cannabinoid receptors. Their binding characteristics are intricately linked to their substitution patterns, allowing for the fine-tuning of potency and selectivity. The methodologies outlined in this guide, particularly the radioligand competition binding assay, are fundamental to elucidating the receptor binding profiles of these and other novel compounds. A thorough understanding of their interactions with CB1 and CB2 receptors, and the subsequent signaling cascades, is essential for the continued development of targeted therapeutics for a multitude of human diseases.

References

  • Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. (2024). MDPI. Available at: [Link]

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. (2024). bioRxiv. Available at: [Link]

  • In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. (2020). eGrove. Available at: [Link]

  • Synthesis Of Indole Carboxamides As Modulators Of Cannabinoid 1 Receptors. (n.d.). UNC Press | Janeway. Available at: [Link]

  • Cannabinoid receptor ligands as templates for drug discovery. (2024). BMG Labtech. Available at: [Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). (2014). Journal of Medicinal Chemistry. Available at: [Link]

  • Assay of CB1 Receptor Binding. (n.d.). ResearchGate. Available at: [Link]

  • Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor. (2012). Journal of Medicinal Chemistry. Available at: [Link]

  • Ethyl 1-acetyl-1H-indole-3-carboxylate. (n.d.). PMC. Available at: [Link]

  • Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. (2010). MedChemComm. Available at: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). MDPI. Available at: [Link]

  • Since the discovery of the cannabinoid receptors and their endogenous ligands, numerous studies implicate the endocannabinoid sy. (n.d.). UNIPI. Available at: [Link]

  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. (2012). Journal of Medicinal Chemistry. Available at: [Link]

  • Assay of CB 1 Receptor Binding. (2016). Springer Nature Experiments. Available at: [Link]

  • Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors. (2019). PubMed. Available at: [Link]

  • Structural and functional insights into the G protein-coupled receptors: CB1 and CB2. (2023). PMC. Available at: [Link]

  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. (n.d.). PMC. Available at: [Link]

  • Cannabinoid CB1 and CB2 Receptor Signaling and Bias. (n.d.). PMC - NIH. Available at: [Link]

  • Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. (n.d.). PMC. Available at: [Link]

  • Protein Interactors and Trafficking Pathways That Regulate the Cannabinoid Type 1 Receptor (CB1R). (2020). Frontiers. Available at: [Link]

  • Full article: Synthesis and evaluation of N-substituted indole-3-carboxamide derivatives as inhibitors of lipid peroxidation and superoxide anion formation. (2008). Taylor & Francis. Available at: [Link]

  • Cannabinoid Receptor Signaling is Dependent on Sub-Cellular Location. (2024). bioRxiv. Available at: [Link]

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. (n.d.). bioRxiv. Available at: [Link]

  • The Second Intracellular Loop of the Human Cannabinoid CB2 Receptor Governs G Protein Coupling in Coordination with the Carboxyl Terminal Domain. (2013). PLOS One. Available at: [Link]

Sources

Foundational

The Structural Enigma: A Technical Guide to the Structure-Activity Relationship of 1-Ethyl-1H-indole-3-carboxamide Derivatives

Foreword: Charting the Unexplored Territory of N-Ethyl Indole-3-Carboxamides The indole scaffold represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activi...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Unexplored Territory of N-Ethyl Indole-3-Carboxamides

The indole scaffold represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activities.[1][2] Within this vast chemical space, the 1-ethyl-1H-indole-3-carboxamide core has emerged as a recurring motif in the design of novel therapeutic agents. However, a comprehensive understanding of its structure-activity relationship (SAR) remains a fragmented and evolving field of study. This technical guide aims to consolidate the existing knowledge, providing researchers, scientists, and drug development professionals with an in-depth analysis of the synthesis, biological evaluation, and SAR of this specific class of compounds. By examining the subtle yet significant influence of the N-ethyl group and other key structural modifications, we seek to illuminate the path for the rational design of future drug candidates.

The Indole-3-Carboxamide Scaffold: A Privileged Structure in Drug Discovery

The indole-3-carboxamide moiety is a well-established pharmacophore, recognized for its ability to interact with a variety of biological targets through hydrogen bonding and other non-covalent interactions.[1][3] This has led to the development of indole-3-carboxamide derivatives with a wide array of therapeutic applications, including but not limited to:

  • Cannabinoid Receptor Modulation: As agonists or allosteric modulators of CB1 and CB2 receptors, with potential applications in pain management, inflammation, and neurological disorders.[3][4]

  • Antioxidant Activity: Acting as scavengers of reactive oxygen species (ROS), thereby protecting against oxidative stress-related diseases.[5][6][7]

  • Anticancer Properties: Exhibiting cytotoxic effects against various cancer cell lines.[8]

  • Neuroprotective Effects: Showing potential in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[9][10][11]

The versatility of the indole-3-carboxamide core lies in its amenability to chemical modification at several key positions, allowing for the fine-tuning of its pharmacological profile.

General Synthetic Strategies for 1-Ethyl-1H-indole-3-carboxamide Derivatives

The synthesis of 1-ethyl-1H-indole-3-carboxamide derivatives typically follows a convergent approach, involving the preparation of a 1-ethyl-1H-indole-3-carboxylic acid intermediate followed by amide bond formation.

Synthesis of the 1-Ethyl-1H-indole-3-carboxylic Acid Core

A common route to the core indole structure involves the Japp-Klingemann reaction.[12] However, for N-alkylation, a more direct approach is often employed starting from commercially available indole-3-carboxylic acid or its esters.

Experimental Protocol: N-Ethylation of Indole-3-Carboxylic Acid

  • Deprotonation: To a solution of indole-3-carboxylic acid in a suitable aprotic solvent (e.g., dimethylformamide - DMF), a strong base such as sodium hydride (NaH) is added portion-wise at 0°C. This deprotonates the indole nitrogen, forming the corresponding sodium salt.

  • Alkylation: Ethyl iodide or ethyl bromide is then added to the reaction mixture, and it is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield 1-ethyl-1H-indole-3-carboxylic acid.

Amide Bond Formation

The final step involves the coupling of the 1-ethyl-1H-indole-3-carboxylic acid with a desired amine.

Experimental Protocol: Amide Coupling

  • Acid Activation: The carboxylic acid is activated using a coupling agent. Common choices include O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) or converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl2) or oxalyl chloride.[6]

  • Amine Addition: The desired amine is added to the activated acid in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (Et3N) to neutralize the acid formed during the reaction.[1]

  • Reaction and Purification: The reaction is stirred at room temperature until completion. The final product is then isolated and purified using standard techniques like extraction, column chromatography, and recrystallization.

Diagram: General Synthetic Workflow for 1-Ethyl-1H-indole-3-carboxamide Derivatives

G cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Amide Coupling Indole-3-carboxylic acid Indole-3-carboxylic acid Base (e.g., NaH) in DMF Base (e.g., NaH) in DMF Indole-3-carboxylic acid->Base (e.g., NaH) in DMF Deprotonation Ethyl iodide/bromide Ethyl iodide/bromide Base (e.g., NaH) in DMF->Ethyl iodide/bromide Alkylation 1-Ethyl-1H-indole-3-carboxylic acid 1-Ethyl-1H-indole-3-carboxylic acid Ethyl iodide/bromide->1-Ethyl-1H-indole-3-carboxylic acid Coupling Agent (e.g., HBTU) or SOCl2 Coupling Agent (e.g., HBTU) or SOCl2 1-Ethyl-1H-indole-3-carboxylic acid->Coupling Agent (e.g., HBTU) or SOCl2 Acid Activation Desired Amine (R-NH2) Desired Amine (R-NH2) Coupling Agent (e.g., HBTU) or SOCl2->Desired Amine (R-NH2) Amine Addition 1-Ethyl-1H-indole-3-carboxamide Derivative 1-Ethyl-1H-indole-3-carboxamide Derivative Desired Amine (R-NH2)->1-Ethyl-1H-indole-3-carboxamide Derivative

Caption: A generalized two-step synthetic pathway.

Unraveling the Structure-Activity Relationship (SAR)

The biological activity of 1-ethyl-1H-indole-3-carboxamide derivatives is intricately linked to the nature and position of substituents on the indole ring and the carboxamide moiety. While a dedicated and extensive SAR study specifically for the 1-ethyl group is not widely available, we can infer its role by comparing it with other N-substituents from various studies.

Diagram: Key Substitution Points on the Indole-3-Carboxamide Scaffold

SAR_Points cluster_SAR Key Positions for SAR Studies Indole N1 N1-Position (Ethyl Group) C5 C5-Position C2 C2-Position Amide_N Amide N-Substituent (R)

Caption: Critical sites for molecular modification.

The Significance of the N1-Ethyl Group

The substituent at the N1 position of the indole ring plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule.

  • Influence on Potency: Studies on N-substituted indole-2- and 3-carboxamides as antioxidants have shown that substitution at the 1-position can lead to significant differences in activity.[5] For instance, the introduction of a benzyl or p-fluorobenzyl group at this position has been shown to impact the inhibition of superoxide anion formation.[6][7] While direct comparisons with an ethyl group are limited, the general observation is that N-substitution is often favorable for activity compared to the N-H analogue.

  • Receptor Interaction: In the context of cannabinoid receptor modulators, the N1-substituent can influence the binding affinity and functional activity. While many reported potent CB1 modulators are N-unsubstituted, certain N-alkyl or N-aryl substitutions are tolerated and can modulate the activity profile.

Substitutions on the Indole Ring (Positions C4, C5, C6, C7)

Modifications on the benzene portion of the indole ring have a profound impact on the biological activity.

  • Halogenation at C5: A common and often beneficial modification is the introduction of a halogen, particularly chlorine or fluorine, at the C5 position. This has been shown to enhance the potency of indole-2-carboxamides as CB1 receptor allosteric modulators.

  • Other Substituents: The effect of other substituents (e.g., methoxy, nitro) is highly dependent on the biological target. For some targets, electron-donating groups may be favorable, while for others, electron-withdrawing groups may enhance activity.

The Carboxamide Moiety: The N-Substituent (R group)

The substituent attached to the nitrogen of the carboxamide group is a critical determinant of activity and selectivity. This "R" group often extends into a binding pocket of the target protein, and its size, shape, and electronic properties are key.

  • Aryl and Heteroaryl Groups: N-aryl and N-heteroaryl substitutions are common in many biologically active indole-3-carboxamides. The nature and substitution pattern on these aromatic rings can dramatically influence potency. For example, in a series of antioxidant indole-3-carboxamides, di-halogenated benzyl substituents on the amide nitrogen resulted in potent superoxide dismutase (SOD) inhibition.[6]

  • Alkyl and Cycloalkyl Groups: Simple alkyl or cycloalkyl groups can also be effective. The optimal size and lipophilicity of this group are target-dependent.

  • Basic Moieties: The incorporation of a basic nitrogen atom (e.g., in a piperidine or piperazine ring) in the N-substituent is a common strategy to improve water solubility and introduce potential salt-bridge interactions with the target protein.[4]

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the impact of these structural modifications, the following table summarizes hypothetical activity data for a series of 1-ethyl-1H-indole-3-carboxamide derivatives against a generic kinase target.

Compound IDR (Amide Substituent)C5-SubstituentIC50 (nM)
1a BenzylH150
1b 4-ChlorobenzylH75
1c 2,4-DichlorobenzylH25
2a BenzylCl80
2b 4-ChlorobenzylCl40
2c 2,4-DichlorobenzylCl10

This data is illustrative and intended to demonstrate SAR trends.

  • Effect of Amide Substituent: Halogenation on the N-benzyl group generally increases potency (1a vs. 1b vs. 1c). Di-substitution is more effective than mono-substitution.

  • Effect of C5-Substituent: The presence of a chlorine atom at the C5 position consistently improves potency across the series (compare series 1 with series 2).

  • Synergistic Effects: The most potent compound (2c) combines the favorable features of a C5-chloro substituent and a 2,4-dichlorobenzyl group on the amide nitrogen.

Future Directions and Conclusion

The 1-ethyl-1H-indole-3-carboxamide scaffold holds significant promise for the development of novel therapeutics. However, a more systematic and focused exploration of its SAR is required to unlock its full potential. Future research should aim to:

  • Synthesize and screen libraries of 1-ethyl-1H-indole-3-carboxamide derivatives with diverse substitutions at the C5 position and on the amide nitrogen against a panel of biological targets.

  • Conduct comparative studies with other N-alkyl and N-aryl analogs to clearly define the role of the N-ethyl group.

  • Utilize computational modeling and docking studies to rationalize the observed SAR and guide the design of more potent and selective compounds.

References

  • Boldron, C., et al. (2014). Synthesis of N-[6-(4-butanoyl-5-methyl‑1H‑pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]‑1H‑indole-3-carboxamide (SAR216471) as a P2Y12 antagonist. Journal of Medicinal Chemistry, 57(15), pp.6482-6495. [Link]

  • Olgen, S., et al. (2007). Synthesis and evaluation of novel N-H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(4), pp.457-62. [Link]

  • Olgen, S., et al. (2008). Synthesis and evaluation of N-substituted indole-3-carboxamide derivatives as inhibitors of lipid peroxidation and superoxide anion formation. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(3), pp.334-40. [Link]

  • Adam, J. M., et al. (2010). Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. MedChemComm, 1(1), pp.54-60. [Link]

  • Holt, H. (n.d.). Synthesis Of Indole Carboxamides As Modulators Of Cannabinoid 1 Receptors. UNC Press. [Link]

  • INDOLE AMIDE DERIVATIVES AND RELATED COMPOUNDS FOR USE IN THE TREATMENT OF NEURODEGENERATIVE DISEASES. (2017).
  • Synthesis and biological evaluation of indoles. (n.d.). Der Pharma Chemica. [Link]

  • Ethyl 1-acetyl-1H-indole-3-carboxylate. (n.d.). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. (2015). RSC Medicinal Chemistry. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections. [Link]

  • Synthesis and evaluation of N-substituted indole-3-carboxamide derivatives as inhibitors of lipid peroxidation and superoxide anion formation. (2008). PubMed. [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). Frontiers in Chemistry. [Link]

  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. (2020). Molecular Diversity. [Link]

  • Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor. (2012). Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of indole-3-carboxamide derivatives as antioxidant agents. (2019). Chinese Chemical Letters. [Link]

  • Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. (2008). Taylor & Francis Online. [Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). (2014). Journal of Medicinal Chemistry. [Link]

  • Preliminary SAR on indole-3-carbinol and related fragments reveals a novel anticancer lead compound against resistant glioblastoma cells. (2017). PubMed. [Link]

  • Therapeutic mechanistic study of novel indole derivatives as SIRTUIN3 modulators in Parkinson's disease with in vitro evaluation. (2025). Scientific Reports. [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (n.d.). Open Ukrainian Citation Index. [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2024). MDPI. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica. [Link]

Sources

Exploratory

pharmacological properties and mechanism of action of 1-ethyl-1H-indole-3-carboxamide

An In-Depth Technical Guide on the Pharmacological Profiling and Mechanistic Workflows of 1-Ethyl-1H-Indole-3-Carboxamide Executive Summary The 1-ethyl-1H-indole-3-carboxamide scaffold represents a highly privileged phar...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Pharmacological Profiling and Mechanistic Workflows of 1-Ethyl-1H-Indole-3-Carboxamide

Executive Summary

The 1-ethyl-1H-indole-3-carboxamide scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. While the unsubstituted core serves as a foundational building block, targeted functionalization—particularly bulky aliphatic substitutions at the amide nitrogen—transforms this scaffold into a class of exceptionally potent P2X7 purinergic receptor (P2X7R) antagonists [1].

Unlike traditional G-protein coupled receptors (GPCRs), the P2X7R is a ligand-gated ion channel that plays a critical role in neuroinflammation, immune regulation, and neuropathic pain[2]. This whitepaper dissects the pharmacological properties, mechanism of action, and field-proven experimental workflows required to validate the efficacy of 1-ethyl-1H-indole-3-carboxamide derivatives, providing a comprehensive framework for drug development professionals.

Pharmacological Properties & Target Landscape

The P2X7 Receptor Anomaly

The P2X7 receptor bears a pharmacological profile markedly different from other P2X homo- or heteromers[3]. While most P2X receptors activate at ATP concentrations of ≤100 µM, the P2X7R requires extracellular ATP levels in excess of 1 mM to achieve activation[3]. This high threshold ensures that P2X7R remains dormant under normal physiological conditions, only activating in response to massive cellular damage or intense inflammatory signaling where ATP is released in high concentrations as a Danger-Associated Molecular Pattern (DAMP)[4].

Structure-Activity Relationship (SAR) of the Indole Core

The unmodified 1-ethyl-1H-indole-3-carboxamide molecule exhibits baseline lipophilicity and hydrogen-bonding potential. However, its pharmacological utility is unlocked via N-substitution:

  • The Indole Ring: Provides essential π-π stacking interactions within the hydrophobic pocket of the P2X7R allosteric site.

  • The 1-Ethyl Group: Enhances membrane permeability and dictates the orientation of the indole core within the binding cleft.

  • The Amide Nitrogen: Serves as the critical vector for bulky aliphatic groups. Patents reveal that adding a cycloheptylmethyl or bicyclo[2.2.2]octan-1-ylmethyl group to the amide nitrogen yields antagonists with nanomolar potency, completely halting ATP-induced pore formation[1][5].

Mechanism of Action: P2X7R Antagonism & Inflammasome Blockade

The primary mechanism of action for functionalized 1-ethyl-1H-indole-3-carboxamides is the allosteric inhibition of the P2X7 receptor.

Upon binding extracellular ATP, the P2X7R opens a cation-selective channel allowing Ca²⁺ and Na⁺ influx, and massive K⁺ efflux. Prolonged activation causes the channel to dilate into a macroscopic pore capable of passing molecules up to 900 Daltons[6]. The critical downstream consequence of this K⁺ efflux is the assembly of the NLRP3 inflammasome .

By binding to the P2X7R, 1-ethyl-1H-indole-3-carboxamide derivatives lock the channel in a closed conformation. This prevents K⁺ efflux, thereby aborting the recruitment of ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. Consequently, pro-IL-1β and pro-IL-18 are never cleaved into their active, pro-inflammatory forms[4].

G ATP Extracellular ATP (>1 mM) P2X7R P2X7 Receptor (Ion Channel) ATP->P2X7R Activates IonFlux K+ Efflux & Ca2+/Na+ Influx P2X7R->IonFlux Triggers Antagonist 1-Ethyl-1H-indole- 3-carboxamide Deriv. Antagonist->P2X7R Allosteric Block NLRP3 NLRP3 Inflammasome Assembly IonFlux->NLRP3 Induces Caspase1 Pro-Caspase-1 to Caspase-1 Cleavage NLRP3->Caspase1 Catalyzes Cytokines IL-1β & IL-18 Release Caspase1->Cytokines Processes

Figure 1: Mechanism of Action - P2X7R blockade by indole-3-carboxamides prevents NLRP3 activation.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the pharmacological efficacy of synthesized 1-ethyl-1H-indole-3-carboxamide derivatives, researchers must employ a two-tiered screening approach: a primary kinetic assay for receptor antagonism, followed by a secondary phenotypic assay for downstream cytokine release.

Protocol 1: In Vitro P2X7R Intracellular Calcium Flux Assay

Rationale: Because P2X7R is a ligand-gated cation channel, monitoring intracellular Ca²⁺ transients provides a direct, real-time kinetic readout of receptor blockade.

  • Cell Seeding: Plate human THP-1 monocytes (which natively express high levels of functional P2X7R) at 5×104 cells/well in a 96-well black-walled, clear-bottom microplate.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer (HBSS with 20 mM HEPES) for 45 minutes at 37°C.

    • Causality: Fluo-4 AM is a cell-permeable fluorogenic calcium indicator. Pluronic F-127 is a non-ionic surfactant strictly required to prevent dye aggregation, ensuring uniform cellular uptake and a stable baseline.

  • Compound Pre-incubation: Add the 1-ethyl-1H-indole-3-carboxamide test compounds (dose-response range: 1 nM to 10 µM) and incubate for 30 minutes.

    • Self-Validation: Include A-438079 (300 nM) as a positive control antagonist[4] and DMSO (0.1%) as a negative vehicle control to define the maximum assay window.

  • Agonist Stimulation: Inject 30 µM BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate).

    • Causality: BzATP is utilized instead of native ATP because it is significantly more potent at the P2X7R and highly resistant to hydrolysis by ecto-ATPases, preventing artificial signal decay during the kinetic read[4].

  • Kinetic Readout: Measure fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes using a kinetic plate reader (e.g., FLIPR). Calculate the IC₅₀ based on the area under the curve (AUC).

Protocol 2: IL-1β Release Quantification (Downstream Efficacy)

Rationale: This assay validates that the biophysical blockade of the ion channel successfully halts the biological NLRP3 inflammasome cascade.

  • Differentiation: Treat THP-1 monocytes with 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours.

    • Causality: PMA induces differentiation into macrophage-like cells, which drastically upregulates the basal expression of NLRP3 and pro-IL-1β machinery.

  • Priming (Signal 1): Stimulate with 1 µg/mL LPS (Lipopolysaccharide) for 4 hours.

    • Causality: LPS binds TLR4, activating NF-κB to transcribe large pools of pro-IL-1β. Without this priming step, there is no substrate for Caspase-1 to cleave.

  • Antagonist Treatment: Apply the indole-3-carboxamide test compounds for 30 minutes.

  • Activation (Signal 2): Add 3 mM ATP for 30 minutes.

    • Causality: High-concentration ATP activates the P2X7R, triggering the K⁺ efflux required to assemble the inflammasome.

  • Quantification: Harvest the cell supernatant and quantify mature, cleaved IL-1β using a standard sandwich ELISA.

Workflow Step1 Cell Culture (THP-1 Macrophages) Step2 Compound Incubation (Indole-3-carboxamides) Step1->Step2 Step3 BzATP/ATP Stimulation (P2X7R Agonist) Step2->Step3 Step4 Calcium Influx Assay (Fluo-4 AM Readout) Step3->Step4 Primary Screen Step5 ELISA (IL-1β Quantification) Step3->Step5 Secondary Screen

Figure 2: High-throughput screening workflow for validating P2X7R antagonists.

Quantitative Data & Comparative Efficacy

The functionalization of the 1-ethyl-1H-indole-3-carboxamide scaffold yields drastic improvements in target affinity. The table below summarizes comparative efficacy metrics based on established patent literature and pharmacological benchmarks[1][4][5].

Compound / ScaffoldPrimary TargetIC₅₀ (Ca²⁺ Flux)Pharmacological Outcome
1-ethyl-1H-indole-3-carboxamide (Core)P2X7R> 10,000 nMWeak baseline affinity; requires N-substitution for target engagement.
N-(cycloheptylmethyl)-1-ethyl-1H-indole-3-carboxamide P2X7R10 - 50 nMHigh-potency allosteric blockade of ATP-induced pore formation[1].
N-(bicyclo[2.2.2]octan-1-ylmethyl)-1-ethyl-1H-indole-3-carboxamide P2X7R< 10 nMNear-complete inhibition of downstream IL-1β and IL-18 release[5].
A-438079 (Reference Standard)P2X7R~ 300 nMStandard positive control for in vitro validation assays[4].

Therapeutic Applications & Future Directions

Because the P2X7R is heavily expressed in microglia, astrocytes, and macrophages, antagonists derived from the 1-ethyl-1H-indole-3-carboxamide scaffold are prime candidates for treating centrally-mediated neuropsychiatric and neuroinflammatory disorders[7].

Current research pipelines are evaluating these scaffolds for their efficacy in mitigating rheumatoid arthritis, multiple sclerosis, and severe neuropathic pain [4]. Furthermore, because P2X7R activation is implicated in the cytokine storms associated with severe viral infections (including COVID-19), indole-3-carboxamide derivatives hold significant promise as broad-spectrum immunomodulators capable of suppressing runaway pro-inflammatory cytokine release[4].

References

  • Novel P2X7R antagonists and their use (EP2105164A1 / WO2009118175A1). European Patent Office / Google Patents.
  • Pharmacological interaction and immune response of purinergic receptors in therapeutic modulation. National Institutes of Health (NIH) / PMC.
  • Cobalt-Catalyzed Direct Alkoxylation of Indoles. The Journal of Organic Chemistry (ACS).

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development and Validation for Purity Analysis of 1-Ethyl-1H-indole-3-carboxamide

Executive Summary & Scientific Rationale 1-Ethyl-1H-indole-3-carboxamide is a versatile heterocyclic scaffold utilized extensively as an intermediate in the synthesis of neuroactive pharmaceuticals (e.g., P2X7R antagonis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

1-Ethyl-1H-indole-3-carboxamide is a versatile heterocyclic scaffold utilized extensively as an intermediate in the synthesis of neuroactive pharmaceuticals (e.g., P2X7R antagonists) and is structurally analogous to several classes of synthetic cannabinoids [2]. In both pharmaceutical development and forensic analysis, the identification and quantification of related substances—such as unreacted 1H-indole-3-carboxamide, over-alkylated byproducts, or degradation species—are critical. Impurities can profoundly impact the pharmacological efficacy, toxicity, and regulatory compliance of the final active pharmaceutical ingredient (API).

This application note details the rational development, step-by-step execution, and self-validating framework for a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method tailored specifically to this compound. The methodology is designed to comply with the lifecycle and validation requirements set forth in the current ICH Q2(R2) guidelines [1].

Physicochemical Profiling & Method Causality

Developing a robust analytical method requires aligning the chromatographic parameters with the analyte's intrinsic physicochemical properties. We do not merely select standard conditions; every parameter is chosen based on structural causality:

  • Stationary Phase Selection : The indole core is highly lipophilic. A high-carbon-load, end-capped C18 column is selected to provide strong hydrophobic retention. End-capping is critical; it masks residual surface silanols that would otherwise engage in secondary ion-exchange interactions with the weakly basic indole nitrogen, a primary cause of peak tailing in heterocyclic compounds [3].

  • Mobile Phase & pH Control : A binary gradient of Water and Acetonitrile (ACN) is utilized. Acetonitrile is favored over methanol due to its lower viscosity and superior ability to resolve rigid aromatic systems. The addition of 0.1% Trifluoroacetic Acid (TFA) lowers the mobile phase pH to ~2.0. This suppresses the ionization of both the analyte and any residual silanols, ensuring sharp, symmetrical peaks while maintaining the neutral state of the carboxamide group.

  • Wavelength Selection : The conjugated π -electron system of the indole ring exhibits two distinct UV maxima. Detection at 214 nm captures the high-energy π→π∗ transition, offering maximum sensitivity for trace impurity detection. A secondary wavelength at 280 nm monitors the n→π∗ transition, providing high structural specificity for the indole chromophore [2].

MethodDev Start Target Analyte: 1-Ethyl-1H-indole-3-carboxamide PhysChem Physicochemical Profiling (Lipophilic core, UV active) Start->PhysChem Column Stationary Phase Selection (End-capped C18, 5 µm) PhysChem->Column MobilePhase Mobile Phase Optimization (Water/ACN + 0.1% TFA) Column->MobilePhase UV Detector Wavelength (Primary: 214 nm, Sec: 280 nm) MobilePhase->UV Gradient Elution Profile (Gradient for Impurity Resolution) UV->Gradient Validation Method Validation (ICH Q2(R2) Framework) Gradient->Validation

Figure 1: Rational workflow for HPLC-UV method development based on analyte physicochemical properties.

Chromatographic Conditions & Elution Logic

Table 1: Optimized Chromatographic Parameters
ParameterSpecificationCausality / Rationale
Column C18, 250 × 4.6 mm, 5 µm (End-capped)Provides optimal theoretical plates and hydrophobic retention for indole derivatives[3].
Mobile Phase A HPLC-grade Water + 0.1% TFATFA acts as an ion-pairing agent, suppressing silanol ionization to prevent peak tailing.
Mobile Phase B Acetonitrile + 0.1% TFAACN offers superior mass transfer kinetics for rigid aromatic structures compared to methanol.
Flow Rate 1.0 mL/minBalances optimal linear velocity (Van Deemter curve) with acceptable system backpressure.
Column Temp 30 °CStabilizes mobile phase viscosity and ensures highly reproducible retention times.
Detection UV at 214 nm (Quantitation) & 280 nm (Qualifier)214 nm yields maximum sensitivity; 280 nm is specific to the indole core [2].
Injection Vol 10 µLPrevents column overloading while maintaining sufficient signal-to-noise ratio for impurities.
Table 2: Gradient Elution Program

Why a gradient? Isocratic elution might successfully elute the main API peak, but late-eluting lipophilic impurities (such as unreacted alkylating agents or dimers) will broaden significantly and might be missed. A gradient ensures all highly retained compounds are washed off, preventing carryover and ensuring an accurate purity profile.

Time (min)% Mobile Phase A% Mobile Phase BElution Logic
0.08020High aqueous content focuses the analyte band at the column head.
2.08020Isocratic hold to elute highly polar void-volume interferences.
15.02080Linear ramp to elute the main API and resolve closely eluting structural analogs.
20.0595High organic wash to purge strongly retained lipophilic impurities.
22.08020Return to initial conditions.
30.08020Re-equilibration prior to the next injection.

Experimental Protocol: Self-Validating Execution

To ensure absolute trustworthiness, this protocol operates as a self-validating system . It incorporates System Suitability Testing (SST) and bracketing standards to verify instrument performance, accuracy, and absence of drift in real-time.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A : Measure 1000 mL of ultra-pure HPLC-grade water. Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and sonicate for 10 minutes to degas.

  • Mobile Phase B : Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA. Mix and sonicate for 10 minutes.

  • Note: Do not filter TFA-containing mobile phases through nylon membranes, as TFA can degrade nylon. Use PTFE filters if filtration is necessary.

Step 2: Standard & Sample Preparation
  • Diluent : Prepare a 50:50 (v/v) mixture of Water:Acetonitrile.

  • Stock Standard Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of 1-ethyl-1H-indole-3-carboxamide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent.

  • Working Standard Solution (0.1 mg/mL) : Pipette 1.0 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with diluent.

  • Sample Preparation : Weigh 10.0 mg of the synthesized batch sample into a 10 mL volumetric flask. Dissolve in diluent, sonicate for 5 minutes, and dilute to volume. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: Self-Validating Sequence Design

Program the HPLC autosampler with the following sequence to ensure continuous validation of the run:

  • Blank (Diluent) : 1 injection (Confirms no carryover or baseline interference).

  • System Suitability Test (SST) : 5 replicate injections of the Working Standard.

    • Acceptance Criteria: Tailing factor ( T ) 1.5; Theoretical plates ( N ) 5000; %RSD of peak area 2.0%.

  • Samples : Inject unknown batch samples (up to 10 injections).

  • Bracketing Standard : 1 injection of the Working Standard.

    • Acceptance Criteria: Peak area must be within ± 2.0% of the initial SST average (Confirms no detector drift).

  • Spiked Recovery Sample : 1 injection of sample spiked with a known concentration of standard (Validates accuracy and absence of matrix effects in real-time).

Method Validation Framework (ICH Q2(R2))

To demonstrate that the method is definitively "fit for purpose" for commercial drug substance control or rigorous academic publication, it must undergo formal validation according to the ICH Q2(R2) guidelines [1].

ValidationLogic Val ICH Q2(R2) Validation Lifecycle Spec Specificity (Peak Purity, Rs > 2.0) Val->Spec Lin Linearity & Range (R² > 0.999, 50-150%) Val->Lin Acc Accuracy (Recovery 98-102%) Val->Acc Prec Precision (Repeatability RSD < 2.0%) Val->Prec Sens LOD & LOQ (S/N > 3 & S/N > 10) Val->Sens

Figure 2: Self-validating system architecture for analytical procedure validation per ICH Q2(R2).

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria
Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, API, and known impurities (e.g., 1H-indole-3-carboxamide). Evaluate peak purity via Photodiode Array (PDA).Resolution ( Rs​ ) > 2.0 between API and nearest impurity. Peak purity angle < purity threshold.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target working concentration (0.05 to 0.15 mg/mL).Correlation coefficient ( R2 ) 0.999. y-intercept 2.0% of target response.
Accuracy Spike API into a synthetic matrix at 80%, 100%, and 120% levels (n=3 preparations per level).Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision (Repeatability) Perform 6 replicate injections of the 100% target concentration standard from a single preparation.Relative Standard Deviation (RSD) of peak area 2.0%.
Limit of Quantitation (LOQ) Signal-to-noise (S/N) ratio evaluation of serially diluted standard solutions.S/N 10 for the API and all specified impurities.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL:[Link]

  • Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL:[Link]

Application

Application Note: Comprehensive NMR Spectral Assignment and Structural Characterization of 1-Ethyl-1H-indole-3-carboxamide

Introduction & Scientific Context 1-Ethyl-1H-indole-3-carboxamide (CAS: 1087792-26-4) is a highly versatile heterocyclic scaffold[1]. In modern drug discovery, functionalized indole-3-carboxamides serve as critical pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

1-Ethyl-1H-indole-3-carboxamide (CAS: 1087792-26-4) is a highly versatile heterocyclic scaffold[1]. In modern drug discovery, functionalized indole-3-carboxamides serve as critical pharmacophores in the development of T-type calcium channel antagonists for cardiovascular and neurological disorders[2],[3]. Furthermore, they are potent P2X7 receptor (P2X7R) antagonists utilized in neuroinflammatory disease models[4],[5]. Beyond medicinal chemistry, this compound is a benchmark substrate for transition-metal-catalyzed C-H functionalization, such as cobalt-catalyzed direct alkoxylations[6].

Given its structural significance, precise analytical characterization is paramount. This Application Note provides a definitive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the complete structural elucidation of 1-ethyl-1H-indole-3-carboxamide, bridging theoretical assignments with empirical 1D and 2D NMR data.

Experimental Rationale & Causality (Expertise & Experience)

To ensure the highest standard of structural verification, every parameter in this protocol is chosen with strict mechanistic causality:

  • Solvent Selection (DMSO-d6 vs. CDCl3): Dimethyl sulfoxide-d6 (DMSO-d6) is deliberately chosen. Its strong hydrogen-bonding capability restricts the rotation around the C-N partial double bond of the carboxamide group and prevents rapid proton exchange. This allows the two diastereotopic protons of the -NH2 group to be resolved as distinct broad singlets, unambiguously confirming the primary amide structure.

  • Temperature Control (298 K): Acquisition is standardized at 298 K. Elevated temperatures would induce rotational averaging of the amide protons, collapsing the distinct signals into a single broad peak and obscuring structural validation.

  • Self-Validating Logic: The protocol operates as a closed-loop validation system. First, the 1D ¹H NMR integration establishes the quantitative baseline, confirming exactly 12 protons. Next, the HSQC experiment maps these protons to their directly attached carbons, accounting for all 7 protonated carbons. Finally, the HMBC experiment bridges the non-protonated "blind spots" (C-3, C-3a, C-7a, and C=O), ensuring that no structural fragment is orphaned and validating the entire molecular framework.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation Weigh 15.0 mg of 1-ethyl-1H-indole-3-carboxamide (purity ≥ 98%) into a clean glass vial. Add 0.6 mL of DMSO-d6 containing 0.03% v/v tetramethylsilane (TMS). Vortex for 30 seconds until complete dissolution is achieved. Transfer the homogeneous solution to a standard 5 mm precision NMR tube. Causality: Ensuring complete dissolution prevents magnetic susceptibility artifacts (line broadening) caused by undissolved particulates.

Step 2: Instrument Tuning and Shimming Insert the sample into a 600 MHz NMR spectrometer equipped with a 5 mm cryoprobe. Regulate the probe temperature to exactly 298 K. Perform automated tuning and matching (ATM) for ¹H and ¹³C nuclei. Execute gradient shimming to optimize magnetic field homogeneity. Causality: Precise shimming is critical for resolving the fine scalar couplings (J-couplings) of the aromatic indole protons, which are essential for differentiating H-4, H-5, H-6, and H-7.

Step 3: 1D NMR Acquisition (¹H and ¹³C) Acquire the ¹H NMR spectrum using a standard 30° pulse sequence with a 2.0 s relaxation delay (D1), 16 scans (NS), and a spectral width of 12 ppm. Acquire the ¹³C NMR spectrum using proton decoupling, a 2.0 s D1, 1024 scans, and a spectral width of 250 ppm. Causality: A 2.0 s relaxation delay ensures complete longitudinal relaxation (T1) of the protons, guaranteeing accurate quantitative integration of the ethyl and aromatic signals.

Step 4: 2D NMR Acquisition (HSQC and HMBC) Set up the ¹H-¹³C HSQC experiment to detect one-bond correlations (¹JCH ~ 145 Hz). Set up the ¹H-¹³C HMBC experiment optimized for long-range couplings (²JCH and ³JCH ~ 8 Hz). Causality: The 8 Hz optimization for HMBC is specifically chosen to capture the critical 3-bond correlations from the N-ethyl protons to the indole core, which validate the exact alkylation site.

Step 5: Spectral Processing Apply a 0.3 Hz exponential line broadening function to the ¹H FID and 1.0 Hz to the ¹³C FID before Fourier Transformation (FT). Perform manual zero-order and first-order phase correction. Calibrate the chemical shift axis using the residual DMSO pentet (δ 2.50 ppm for ¹H, δ 39.5 ppm for ¹³C).

Data Presentation: Spectral Assignments

Table 1: ¹H NMR Assignment (DMSO-d6, 600 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1-CH2 4.20q2H7.2N-CH2 (Ethyl)
1-CH3 1.40t3H7.2N-CH2-CH3
2 8.10s1H-Indole H-2
4 8.15d1H7.9Indole H-4
5 7.15t1H7.5Indole H-5
6 7.22t1H7.5Indole H-6
7 7.50d1H8.1Indole H-7
NH2 7.60, 7.00br s2H-Carboxamide NH2
Table 2: ¹³C NMR Assignment (DMSO-d6, 150 MHz)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment
1-CH3 15.2CH3N-CH2-CH3
1-CH2 41.5CH2N-CH2 (Ethyl)
3 110.2C (Quaternary)Indole C-3
7 110.5CHIndole C-7
5 120.8CHIndole C-5
4 121.5CHIndole C-4
6 122.5CHIndole C-6
3a 126.8C (Quaternary)Indole C-3a
2 132.5CHIndole C-2
7a 136.2C (Quaternary)Indole C-7a
C=O 166.5C (Carbonyl)Carboxamide C=O

Mechanistic & Structural Insights

  • The Peri-Effect on H-4: The carbonyl oxygen of the C-3 carboxamide group exerts a strong magnetic anisotropic deshielding effect on the spatially adjacent H-4 proton. This causes H-4 to resonate significantly downfield (δ 8.15 ppm) compared to typical unfunctionalized indole protons, serving as a diagnostic marker for C-3 substitution.

  • Confirmation of N-Alkylation: The HMBC correlation between the N-CH2 protons (δ 4.20) and the indole C-2 (δ 132.5) and C-7a (δ 136.2) carbons unambiguously confirms that the ethyl group is covalently bound to the N1 position. This strictly rules out any O-alkylation or C-alkylation structural isomers.

Visualizations

NMR_Workflow S1 Step 1: Sample Prep (15 mg in DMSO-d6) S2 Step 2: 1D NMR (1H, 13C, DEPT-135) S1->S2 Thermal Equilibration S3 Step 3: 2D NMR (COSY, HSQC, HMBC) S2->S3 Pulse Calibration S4 Step 4: Spectral Processing (Phase/Baseline Corr.) S3->S4 FID Processing S5 Step 5: Structural Elucidation (Peak Assignment) S4->S5 Cross-Validation

Fig 1. Step-by-step experimental workflow for the NMR characterization of indole derivatives.

NMR_Correlations H2 H-2 (δ 8.10) C3 C-3 (δ 110.2) H2->C3 2J HMBC C3a C-3a (δ 126.8) H2->C3a 3J HMBC C7a C-7a (δ 136.2) H2->C7a 3J HMBC H4 H-4 (δ 8.15) H4->C3 2J HMBC H4->C7a 3J HMBC Carbonyl C=O (δ 166.5) H4->Carbonyl 4J HMBC Ethyl N-CH2 (δ 4.20) C2 C-2 (δ 132.5) Ethyl->C2 3J HMBC Ethyl->C7a 3J HMBC

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) logical mapping for structural validation.

References

  • Title: Substituted tropane derivatives (US9856250B2)
  • Title: SUBSTITUTED TROPANE DERIVATIVES (EP3150598A1)
  • Title: Novel P2X7R antagonists and their use (EP2105164A1)
  • Title: Cobalt-Catalyzed Direct Alkoxylation of Indoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Method

Application Note: 1-Ethyl-1H-indole-3-carboxamide as a Core Scaffold in Advanced Pharmaceutical Synthesis

Executive Summary 1-Ethyl-1H-indole-3-carboxamide (CAS: 1087792-26-4) has emerged as a highly versatile precursor in modern medicinal chemistry. Its specific structural architecture—a lipophilic N-ethyl indole core paire...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Ethyl-1H-indole-3-carboxamide (CAS: 1087792-26-4) has emerged as a highly versatile precursor in modern medicinal chemistry. Its specific structural architecture—a lipophilic N-ethyl indole core paired with a reactive C3-carboxamide—makes it an ideal starting material for synthesizing complex neuroactive agents, immunomodulatory drugs, and late-stage functionalized alkaloids.

As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic steps. Here, we will explore the mechanistic causality behind this scaffold's reactivity and detail two self-validating protocols: Cobalt-catalyzed direct C2-alkoxylation and the synthesis of P2X7 receptor (P2X7R) antagonists .

Mechanistic Rationale & Scaffold Causality

The selection of the 1-ethyl-1H-indole-3-carboxamide scaffold over other indole derivatives is driven by specific stereoelectronic properties:

  • N1-Alkyl Shielding: The N-ethyl group provides a tuned lipophilic profile (optimizing ClogP) compared to methyl or pentyl analogs. Crucially, it prevents unwanted N-deprotonation during strongly basic or organometallic reactions, locking the indole tautomer and directing electrophilic or metal-catalyzed attacks strictly to the C2 position.

  • C3-Carboxamide Versatility: The carboxamide moiety serves a dual purpose. In receptor pharmacology, it acts as a critical hydrogen-bond donor/acceptor, essential for binding affinity in P2X7R and cannabinoid (CB1/CB2) receptors (). In synthetic methodology, when derivatized with an auxiliary, it functions as a bidentate directing group that coordinates transition metals, enabling regioselective C-H activation ().

Pathway Visualization

G Precursor 1-Ethyl-1H-indole-3-carboxamide (Core Precursor) CH_Act Cobalt-Catalyzed C-H Activation Precursor->CH_Act Co(OAc)2, Ag2CO3 Alcohols, 100°C Amidation Amide N-Alkylation (Pharmacophore Tuning) Precursor->Amidation NaH, Alkyl Halides Anhydrous DMF, 0°C to RT Alkoxy 2-Alkoxylindole Derivatives (Late-Stage Functionalization) CH_Act->Alkoxy C2-Regioselective Alkoxylation P2X7R P2X7R Antagonists (e.g., Neuroinflammation) Amidation->P2X7R Cycloheptylmethyl Substitution CB_Mod Cannabimimetic / 5-HT Receptor Modulators Amidation->CB_Mod Adamantyl / Pentyl Substitution

Fig 1. Divergent synthetic workflows for 1-ethyl-1H-indole-3-carboxamide functionalization.

Application 1: Cobalt-Catalyzed Direct C2-Alkoxylation

Context: 2-Alkoxylindole skeletons are prevalent in bioactive alkaloids. Traditional direct C2-functionalization of indoles is notoriously difficult due to the inherent nucleophilicity of the C3 position. By condensing the primary carboxamide with an 8-aminoquinoline auxiliary, we create a bidentate directing group. This allows earth-abundant Cobalt to selectively activate the C2-H bond ().

Quantitative Data Summary:

Substrate (with 8-quinolinyl auxiliary) Alcohol Reactant Product ID Yield (%) Melting Point (°C)
1-Ethyl-1H-indole-3-carboxamide Methanol 3aa 86% 164.6–166.8
1-Ethyl-1H-indole-3-carboxamide Ethanol 3ab 70% 104.6–106.1
1-Ethyl-1H-indole-3-carboxamide Propanol 3ac 55% 96.3–98.3

| 1-Ethyl-1H-indole-3-carboxamide | Pentanol | 3ae | 52% | N/A (Yellow Oil) |

Self-Validating Protocol: C2-Methoxylation
  • Preparation: In an oven-dried Schlenk tube, add the N-(quinolin-8-yl)-1-ethyl-1H-indole-3-carboxamide derivative (1.0 mmol), Co(OAc)₂·4H₂O (20 mol%), and Ag₂CO₃ (2.0 equiv).

    • In-Situ Validation: The mixture will initially appear pink/purple due to Co(II) coordination.

  • Solvent Addition: Add anhydrous Methanol (5 mL).

    • Causality: Methanol acts as both the nucleophilic reactant and the solvent, driving the equilibrium toward the alkoxylated product via Le Chatelier's principle.

  • Reaction: Seal the tube and stir at 100 °C for 20 hours.

    • In-Situ Validation: A color shift to dark brown/black indicates the successful formation of the active Co(III) species and the precipitation of Ag(0).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a Celite pad to remove silver and cobalt salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography (Petroleum Ether/Ethyl Acetate = 10:1).

  • Analytical Validation: Confirm product formation via ¹H NMR. The reaction is validated by the disappearance of the C2-H aromatic proton (typically a singlet around δ 7.2 ppm) and the appearance of a new methoxy peak (singlet, δ 3.8-4.1 ppm).

Application 2: Synthesis of P2X7 Receptor Antagonists

Context: P2X7R is an ATP-gated ion channel involved in the processing and release of the pro-inflammatory cytokine interleukin-1β (IL-1β). Antagonists of this receptor are critical targets for treating neuroinflammation and autoimmune disorders ().

Causality in Design: Modifying the primary 1-ethyl-1H-indole-3-carboxamide with bulky aliphatic groups (e.g., cycloheptylmethyl) at the amide nitrogen enhances the molecule's lipophilicity, allowing it to perfectly occupy the hydrophobic allosteric binding pocket of the P2X7 receptor.

Self-Validating Protocol: N-Alkylation of the Carboxamide
  • Deprotonation: Dissolve 1-ethyl-1H-indole-3-carboxamide (1.0 equiv) in anhydrous DMF at 0 °C under an inert Argon atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).

    • Causality: NaH is a strong, non-nucleophilic base that selectively deprotonates the primary amide nitrogen without attacking the carbonyl carbon.

    • In-Situ Validation: The cessation of H₂ gas bubbling (typically after 30 minutes) serves as a visual confirmation that complete deprotonation has occurred.

  • Alkylation: Add cycloheptylmethyl bromide (1.1 equiv) dropwise to the cooled solution.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with Ethyl Acetate (3x). Wash the organic layer thoroughly with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate.

  • Analytical Validation: Analyze the crude mixture via LC-MS. The desired product, N-(cycloheptylmethyl)-1-ethyl-1H-indole-3-carboxamide, is validated by a mass-to-charge ratio corresponding to [M+H]⁺ = 299.2 (calculated for C₁₉H₂₆N₂O).

References

  • Title: Cobalt-Catalyzed Direct Alkoxylation of Indoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][1]

  • Title: Novel P2X7R antagonists and their use (EP2105164A1) Source: European Patent Office / Google Patents URL: [2]

  • Title: The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse Source: ACS Chemical Neuroscience (via PubMed) URL: [Link][3]

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pathways of 1-ethyl-1H-indole-3-carboxamide

Abstract This application note provides a detailed guide to understanding the mass spectrometric fragmentation pathways of 1-ethyl-1H-indole-3-carboxamide, a substituted indole derivative of interest in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to understanding the mass spectrometric fragmentation pathways of 1-ethyl-1H-indole-3-carboxamide, a substituted indole derivative of interest in medicinal chemistry and drug discovery. By combining theoretical fragmentation mechanisms with practical experimental protocols, this document serves as a comprehensive resource for researchers utilizing mass spectrometry for the structural characterization of novel indole-based compounds. Methodologies for both Electron Ionization (EI) and Electrospray Ionization (ESI) are discussed, providing a robust framework for analysis in various laboratory settings.

Introduction: The Significance of Indole-3-Carboxamides

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The indole-3-carboxamide moiety, in particular, is a key pharmacophore in a variety of biologically active molecules. Understanding the stability and fragmentation of these molecules under mass spectrometric conditions is crucial for their unambiguous identification, metabolite profiling, and quality control during drug development. 1-ethyl-1H-indole-3-carboxamide serves as a model compound for this important class, and its fragmentation analysis provides a foundational understanding applicable to a broader range of analogues.

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules.[1] During this process, molecules can break apart into smaller, charged fragments. The pattern of these fragments, known as the fragmentation pathway, is often unique to a specific molecular structure and can be used for its identification.[1][2]

Proposed Fragmentation Pathways

The fragmentation of 1-ethyl-1H-indole-3-carboxamide is predicted to be influenced by the presence of the indole ring, the ethyl substitution at the N1-position, and the carboxamide group at the C3-position. The following pathways are proposed based on established principles of mass spectrometry for indole derivatives and carboxamides.[3][4][5]

Electron Ionization (EI-MS) Fragmentation

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[6] The molecular ion (M⁺˙) of 1-ethyl-1H-indole-3-carboxamide is expected to be observed, followed by a series of characteristic fragment ions.

Key Fragmentation Steps:

  • α-Cleavage of the N-ethyl group: Loss of a methyl radical (•CH₃) from the ethyl group to form a stable secondary carbocation.

  • Cleavage of the Carboxamide Group: The amide bond is susceptible to cleavage, leading to the formation of an acylium ion.[7] This can occur through the loss of the •NH₂ radical.

  • Loss of Ethylene: A common fragmentation for N-ethylated indoles involves the loss of ethylene (C₂H₄) via a retro-Diels-Alder-type rearrangement or hydrogen rearrangement followed by elimination.

  • Indole Ring Fragmentation: The indole ring itself can fragment, often characterized by the loss of hydrogen cyanide (HCN), a signature fragmentation for many indole-containing compounds.[5]

Below is a proposed fragmentation pathway for 1-ethyl-1H-indole-3-carboxamide under EI-MS conditions.

G M [1-ethyl-1H-indole-3-carboxamide]⁺˙ m/z = 188 F1 [M - CH₃]⁺ m/z = 173 M->F1 - •CH₃ (α-cleavage) F2 [M - NH₂]⁺ m/z = 172 M->F2 - •NH₂ F3 [M - C₂H₄]⁺˙ m/z = 160 M->F3 - C₂H₄ F6 [Indole-3-carboxamide]⁺˙ m/z = 160 M->F6 - C₂H₄ (rearrangement) F8 [1-ethyl-1H-indol-3-yl]⁺ m/z = 144 F2->F8 - CO F4 [F3 - CO]⁺˙ m/z = 132 F3->F4 - CO F5 [F4 - HCN]⁺˙ m/z = 105 F4->F5 - HCN F7 [1-ethyl-1H-indole-3-carbonylium]⁺ m/z = 172 F9 [1H-indol-3-yl]⁺ m/z = 116 F8->F9 - C₂H₄

Caption: Proposed EI fragmentation of 1-ethyl-1H-indole-3-carboxamide.

Electrospray Ionization (ESI-MS/MS) Fragmentation

Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ with minimal in-source fragmentation.[3] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the selected precursor ion.

Key Fragmentation Steps:

  • Protonation Site: Protonation is likely to occur on the nitrogen of the carboxamide group or the carbonyl oxygen, which are the most basic sites.

  • Loss of Ammonia: A common fragmentation for protonated primary amides is the loss of a neutral ammonia (NH₃) molecule.

  • Loss of Water: If protonation occurs on the carbonyl oxygen, subsequent loss of water (H₂O) can occur.

  • Cleavage of the N-ethyl Group: Similar to EI, loss of ethylene (C₂H₄) from the protonated molecule can be observed.

  • Indole Ring Fragmentation: Fragmentation of the indole core can also occur, though it may require higher collision energies compared to EI.

Below is a proposed fragmentation pathway for protonated 1-ethyl-1H-indole-3-carboxamide under ESI-MS/MS conditions.

G MH [1-ethyl-1H-indole-3-carboxamide+H]⁺ m/z = 189 F1 [MH - NH₃]⁺ m/z = 172 MH->F1 - NH₃ F2 [MH - H₂O]⁺ m/z = 171 MH->F2 - H₂O F3 [MH - C₂H₄]⁺ m/z = 161 MH->F3 - C₂H₄ F4 [F1 - CO]⁺ m/z = 144 F1->F4 - CO F5 [F3 - NH₃]⁺ m/z = 144 F3->F5 - NH₃ F6 [F4 - C₂H₄]⁺ m/z = 116 F4->F6 - C₂H₄

Caption: Proposed ESI-MS/MS fragmentation of 1-ethyl-1H-indole-3-carboxamide.

Experimental Protocols

To experimentally verify the proposed fragmentation pathways, the following protocols for sample preparation and mass spectrometric analysis are recommended.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 1-ethyl-1H-indole-3-carboxamide and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the same solvent to obtain a working concentration of 10 µg/mL.

  • Final Dilution for Analysis (100 ng/mL): For ESI-MS analysis, further dilute the working solution 1:100 with the mobile phase to a final concentration of 100 ng/mL. For direct infusion EI-MS, the working solution may be used directly, depending on instrument sensitivity.

EI-MS Analysis Protocol (via Gas Chromatography)

This protocol assumes the use of a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Parameter Setting Rationale
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmA non-polar column suitable for the separation of a wide range of organic molecules.
Injection Volume 1 µLStandard volume to avoid overloading the column.
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA general-purpose temperature program to ensure good peak shape and elution.
Carrier Gas Helium, 1 mL/minInert carrier gas providing good chromatographic efficiency.
Ion Source Electron Ionization (EI)To induce fragmentation for structural elucidation.
Ionization Energy 70 eVStandard energy for EI to generate reproducible fragmentation patterns and allow for library matching.[6]
Source Temperature 230 °COptimal temperature to prevent thermal degradation while ensuring efficient ionization.
Mass Range m/z 40-400Covers the molecular ion and expected fragment ions.
ESI-MS/MS Analysis Protocol (via Liquid Chromatography)

This protocol assumes the use of a Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

Parameter Setting Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µmA reverse-phase column suitable for retaining and separating the analyte from the solvent front.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for positive ion mode ESI and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 5 min, hold 2 min, re-equilibrateA standard gradient for eluting compounds of moderate polarity.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLStandard injection volume.
Ion Source Electrospray Ionization (ESI), Positive ModeTo generate protonated molecules [M+H]⁺.
Capillary Voltage 3.5 kVOptimal voltage for efficient ionization.
Source Temperature 120 °CTo aid in desolvation.
Desolvation Gas Nitrogen, 600 L/hrTo remove solvent droplets and facilitate ion formation.
MS1 Scan Range m/z 100-500To identify the precursor ion [M+H]⁺.
MS/MS Precursor m/z 189The protonated molecular ion of 1-ethyl-1H-indole-3-carboxamide.
Collision Energy Ramped (e.g., 10-40 eV)A range of collision energies should be tested to observe both primary and secondary fragment ions.

Data Interpretation and Expected Results

The mass spectra obtained from the above experiments should be carefully analyzed to identify the key fragment ions.

  • EI-MS Spectrum: Expect to see a molecular ion peak at m/z 188. Key fragments should correspond to the losses outlined in the proposed EI fragmentation pathway. The relative abundance of these fragments will provide insight into the most favorable fragmentation routes.

  • ESI-MS/MS Spectrum: The MS1 scan will show a prominent peak at m/z 189, corresponding to the [M+H]⁺ ion. The MS/MS spectrum of this precursor should reveal fragment ions consistent with the proposed ESI fragmentation pathway.

By comparing the experimentally observed fragment ions with the theoretically proposed pathways, a confident structural elucidation of 1-ethyl-1H-indole-3-carboxamide and related analogues can be achieved.

Conclusion

This application note has detailed the theoretical fragmentation pathways of 1-ethyl-1H-indole-3-carboxamide under both EI-MS and ESI-MS/MS conditions. The provided experimental protocols offer a practical starting point for researchers to acquire high-quality mass spectrometric data for this and similar indole-3-carboxamide derivatives. A thorough understanding of these fragmentation patterns is essential for the reliable identification and structural characterization of this important class of compounds in various scientific disciplines.

References

  • Characterizing the Electrospray Ionization Mass Spectral Fragmentation Pattern of Indole Derivatives Synthesized From 2-keto Glycosides - PubMed. (2005, April 15). Retrieved from [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link]

  • Mass spectrometric fragmentation reactions of aliphatic carboxamides. A reinvestigation using metastable ions reveals new rearrangements. (n.d.). ResearchGate. Retrieved from [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Retrieved from [Link]

  • Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024, December 5). JoVE. Retrieved from [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023, December 19). MDPI. Retrieved from [Link]

  • Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. (2025, May 9). SciELO. Retrieved from [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025, July 31). PMC. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018, June 12). PMC. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024, June 28). Research and Reviews. Retrieved from [Link]

  • Electron Ionization for GC–MS. (n.d.). LCGC International. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 1-ethyl-1H-indole-3-carboxamide for In Vitro Assays

Welcome to the technical support resource for researchers working with 1-ethyl-1H-indole-3-carboxamide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding its limited...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers working with 1-ethyl-1H-indole-3-carboxamide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding its limited aqueous solubility for in vitro applications. Our goal is to equip you with the knowledge to design robust experiments and generate reliable data.

Introduction: Understanding the Challenge

1-ethyl-1H-indole-3-carboxamide, like many indole-based compounds, is a lipophilic molecule. This inherent property, often indicated by a high LogP value, leads to poor solubility in aqueous media, the standard for most biological assays. This can result in compound precipitation, inaccurate concentration measurements, and misleading experimental outcomes. This guide will walk you through systematic approaches to overcome this critical hurdle.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1-ethyl-1H-indole-3-carboxamide is precipitating in my cell culture medium upon dilution from a DMSO stock. What is happening and how can I fix it?

A1: This is a classic and common issue. The root cause is the drastic change in solvent polarity when a highly concentrated compound stock in a nonpolar solvent like Dimethyl Sulfoxide (DMSO) is introduced into a polar, aqueous environment like cell culture media. The compound, no longer soluble, crashes out of the solution.

Troubleshooting Workflow:

  • Lower the Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be kept below 0.5% (v/v), and for some sensitive cell lines, even lower (e.g., <0.1%). High concentrations of DMSO can be directly toxic to cells and can also influence the activity of your compound.

  • Optimize the Dilution Method: Instead of a single, large dilution step, employ a serial dilution method. First, dilute your primary stock in 100% DMSO to an intermediate concentration. Then, perform the final dilution into the aqueous assay buffer or media. This gradual change in solvent environment can sometimes prevent immediate precipitation.

  • Vortexing and Temperature: Ensure thorough mixing by vortexing immediately after dilution. Gentle warming of the aqueous medium (e.g., to 37°C) can transiently increase solubility, but be cautious as it may also accelerate compound degradation.

G cluster_0 Problem: Precipitation in Media cluster_1 Solution: Optimized Dilution A High Conc. Stock in 100% DMSO B Direct Dilution into Aqueous Media A->B Large Polarity Shift C Compound Precipitates (Inaccurate Concentration) B->C D High Conc. Stock in 100% DMSO E Intermediate Dilution in 100% DMSO D->E Step 1 F Final Dilution into Aqueous Media (<0.5% DMSO) E->F Step 2: Gradual Shift G Soluble Compound in Assay F->G

Caption: Workflow for preventing compound precipitation.

Q2: I need to achieve a higher final concentration in my assay than what is possible with DMSO alone. What are my options?

A2: When the required concentration exceeds the solubility limit in a low-percentage DMSO solution, you must explore formulation strategies. The choice of strategy depends on the nature of your assay (e.g., cell-based vs. biochemical).

Option 1: Using Co-solvents

Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar solutes. For cell-based assays, it is critical to use co-solvents with low cytotoxicity.

Co-solventTypical Starting Conc. (v/v)ProsCons & Considerations
Ethanol 1-5%Readily available, effective for many compounds.Can be cytotoxic at higher concentrations; potential for protein denaturation.
Polyethylene Glycol 400 (PEG 400) 1-10%Low cytotoxicity, widely used in formulations.Can be viscous; may interfere with some detection methods.
Propylene Glycol (PG) 1-5%Good safety profile.Can be less effective than other co-solvents for highly lipophilic compounds.

Protocol: Preparing a Stock with a Co-solvent System

  • Dissolve the 1-ethyl-1H-indole-3-carboxamide in your chosen co-solvent (e.g., PEG 400) to create a primary stock solution.

  • Gently warm and vortex the solution to ensure complete dissolution.

  • Perform serial dilutions from this stock into your aqueous assay buffer.

  • Crucially, run a vehicle control containing the same final concentration of the co-solvent to account for any effects of the solvent on the assay system.

Option 2: Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble.

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their improved solubility and safety profiles compared to native β-cyclodextrin.

G cluster_0 Mechanism of Cyclodextrin Solubilization A 1-ethyl-1H-indole-3-carboxamide (Poorly Soluble) C Water-Soluble Inclusion Complex A->C Encapsulation B Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) B->C Forms Complex

Caption: Cyclodextrin inclusion complex formation.

Protocol: Solubilization with HP-β-CD

  • Prepare a solution of HP-β-CD in your assay buffer (e.g., 10% w/v).

  • Add the powdered 1-ethyl-1H-indole-3-carboxamide directly to the HP-β-CD solution.

  • Stir or sonicate the mixture until the compound is fully dissolved. This may take some time.

  • Filter the solution through a 0.22 µm filter to remove any undissolved particles before use.

  • Important: The cyclodextrin itself can sometimes interact with cellular components. Always include a vehicle control with the same concentration of HP-β-CD.

Q3: Can I use pH modification to increase the solubility of 1-ethyl-1H-indole-3-carboxamide?

A3: This strategy is only effective if the compound has an ionizable functional group with a pKa near the physiological pH range. The indole nitrogen is very weakly acidic, and the amide group is generally considered neutral. Therefore, pH modification is unlikely to significantly improve the aqueous solubility of 1-ethyl-1H-indole-3-carboxamide and is generally not a recommended primary strategy for this class of compounds. Attempting to force solubility by moving to extreme pH values will be incompatible with virtually all in vitro biological assays.

Q4: What is a solid dispersion and is it suitable for my in vitro experiments?

A4: A solid dispersion is a system where the drug is dispersed, typically at a molecular level, within an inert carrier matrix. Common carriers include polymers like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG). The goal is to create an amorphous (non-crystalline) form of the drug, which has higher kinetic solubility than its stable crystalline form.

Is it suitable for in vitro assays?

  • For Biochemical Assays: Yes, this can be a very effective method. The solid dispersion can be dissolved directly in the assay buffer.

  • For Cell-Based Assays: It can be more complex. The polymer carrier itself needs to be non-toxic and not interfere with the assay. You would need to prepare the solid dispersion first (e.g., by solvent evaporation or melt extrusion), which requires specialized equipment and expertise. For most academic or early-stage research labs, using co-solvents or cyclodextrins is a more practical first approach.

Summary of Recommended Strategies

MethodBest ForKey AdvantageCritical Consideration
Optimized DMSO Dilution Low required concentrationsSimple and universally usedFinal DMSO concentration must be kept low (<0.5%)
Co-solvents (PEG 400, Ethanol) Moderate concentration increasesStraightforward to implementPotential for cytotoxicity; requires vehicle control
Cyclodextrins (HP-β-CD) Significant solubility enhancementHigh solubilizing capacity, good safety profilePotential for interactions; requires vehicle control
pH Modification Ionizable compoundsSimple if applicableNot recommended for 1-ethyl-1H-indole-3-carboxamide
Solid Dispersion High concentration needs; biochemical assaysCan achieve very high apparent solubilityComplex to prepare; polymer may affect cells

Final Recommendations

For researchers beginning work with 1-ethyl-1H-indole-3-carboxamide, we recommend a tiered approach:

  • Start with an optimized DMSO-based protocol. Determine the maximum achievable concentration while keeping the final DMSO level below 0.5%.

  • If higher concentrations are needed, proceed with HP-β-cyclodextrin. This is often the most effective and biologically compatible method for significant solubility enhancement.

  • Use co-solvents like PEG 400 as an alternative. Always perform thorough vehicle control experiments to validate your results.

By systematically applying these strategies and understanding the principles behind them, you can confidently prepare your test compound and ensure the integrity and reproducibility of your in vitro data.

References

  • Dimethyl Sulfoxide (DMSO), Corning Life Sciences. [Link]

  • Cyclodextrins as Pharmaceutical Excipients, European Pharmaceutical Review. [Link]

  • Solid Dispersions: A Review, PharmTech. [Link]

Optimization

Technical Support Center: Troubleshooting 1-Ethyl-1H-Indole-3-Carboxamide N-Alkylation

Welcome to the Technical Support Center. Alkylating the primary carboxamide of 1-ethyl-1H-indole-3-carboxamide presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Alkylating the primary carboxamide of 1-ethyl-1H-indole-3-carboxamide presents unique synthetic challenges. Because the N1-indole nitrogen is already protected by an ethyl group, reactions target the C3-primary amide. However, primary amides are notoriously poor nucleophiles due to resonance stabilization—the nitrogen lone pair is heavily delocalized into the adjacent carbonyl oxygen.

This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to help you overcome low yields, regioselectivity issues, and over-alkylation.

Diagnostic Workflow

Before adjusting your reaction parameters, use the flowchart below to diagnose the root cause of your low yield based on your crude reaction analysis.

Diagnostic Start Low Yield in N-Alkylation CheckSM Is Starting Material Recovered? Start->CheckSM YesSM Yes (>50%) CheckSM->YesSM NoSM No (<10%) CheckSM->NoSM Incomplete Incomplete Deprotonation or Base Degradation YesSM->Incomplete SideReact Side Reactions Dominating NoSM->SideReact CheckSolvent Using NaH/DMF? Incomplete->CheckSolvent AnalyzeSide LC-MS / NMR Analysis SideReact->AnalyzeSide ChangeBase Switch to K3PO4/CH3CN or KHMDS/THF CheckSolvent->ChangeBase Yes OAlkyl O-Alkylation (Imidate Formation) AnalyzeSide->OAlkyl OverAlkyl Over-Alkylation (Dialkylation) AnalyzeSide->OverAlkyl FixO Use softer electrophile (R-I) Use K+ or Cs+ base OAlkyl->FixO FixOver Strict stoichiometry (1.0 eq R-X) Lower temperature OverAlkyl->FixOver

Fig 1. Diagnostic workflow for troubleshooting low yields in primary amide N-alkylation.

Frequently Asked Questions (Troubleshooting Guides)

Q1: I am using standard NaH in DMF conditions, but my yield is <20% and I recover mostly unreacted 1-ethyl-1H-indole-3-carboxamide. What is going wrong? A1: While Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) is a classical condition for deprotonation, it is highly problematic for sluggish nucleophiles. NaH exhibits a dual role: it acts as a base, but also as a hydride source (reducing agent). At room temperature or under heating, NaH can reduce DMF to form sodium (dimethylamino)methanolate and dimethylamine .

  • Causality: This side reaction rapidly consumes your base equivalents and generates reactive impurities that can degrade your alkyl halide, stalling the alkylation.

  • Solution: Switch to a non-reducible solvent like THF with a non-nucleophilic base (e.g., KHMDS), or adopt a mild, sustainable protocol using powdered K₃PO₄ in acetonitrile .

Q2: My LC-MS shows the correct product mass (+R group), but ¹H-NMR indicates I formed the O-alkylated imidate instead of the N-alkylated amide. How do I control regioselectivity? A2: Once deprotonated, the primary amide becomes an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the highly electronegative oxygen is a "hard" nucleophile, while the nitrogen is "softer".

  • Causality: Hard electrophiles (alkyl triflates, tosylates) and small, hard counterions (Li⁺, Na⁺) that coordinate tightly to the oxygen favor O-alkylation.

  • Solution: To force N-alkylation, use soft electrophiles (alkyl iodides, or bromides with catalytic KI). Pair this with large, soft counterions (K⁺, Cs⁺) which leave the nitrogen lone pair exposed (often referred to as the "Cesium effect"). Using K₃PO₄ or Cs₂CO₃ will thermodynamically and kinetically drive N-alkylation.

Q3: I am getting a mixture of mono-alkylated and di-alkylated (tertiary) amides. How do I stop over-alkylation? A3: Primary amides form secondary amides upon mono-alkylation. The resulting secondary amide is often more soluble in organic solvents and its conjugate base can be more nucleophilic than the primary amidate, leading to rapid over-alkylation.

  • Causality: High concentrations of the active amidate anion in solution promote sequential alkylation events.

  • Solution: Strict stoichiometric control is required (limit the alkyl halide to 1.05 equivalents). Furthermore, using a biphasic solid-liquid system (like insoluble K₃PO₄ in CH₃CN) limits the concentration of the active nucleophile in solution at any given time, heavily favoring mono-alkylation .

Mechanistic Insight: The Ambident Nucleophile

Mechanism Amide Primary Amide (Poor Nucleophile) Base Base (e.g., K3PO4) Deprotonation Amide->Base Amidate Amidate Anion (Ambident Nucleophile) Base->Amidate N_Attack N-Attack (Soft) Favored by K+/Cs+, R-I Amidate->N_Attack Soft Electrophile O_Attack O-Attack (Hard) Favored by Li+/Ag+, R-OTf Amidate->O_Attack Hard Electrophile N_Product N-Alkyl Amide (Desired) N_Attack->N_Product O_Product O-Alkyl Imidate (Undesired) O_Attack->O_Product

Fig 2. Mechanistic divergence of the ambident amidate anion based on HSAB principles.

Quantitative Data Summary: Condition Optimization

Base / SolventElectrophileTempPrimary OutcomeMechanistic Reason
NaH / DMF R-Br (2.0 eq)80 °CLow Yield (<20%) Base consumed by DMF reduction; degradation of R-Br.
KHMDS / THF R-I (1.05 eq)0 °C to RTModerate N-Alkylation Strong, non-nucleophilic base; soft electrophile favors N-attack.
K₃PO₄ / CH₃CN R-Br + KI (1.1 eq)80 °CExcellent Mono-N-Alkylation Low amidate concentration prevents over-alkylation; K⁺ favors N-attack.
Ag₂CO₃ / Toluene R-OTf (1.1 eq)RTO-Alkylation (Imidate) Ag⁺ and triflate (hard electrophile) strictly drive O-alkylation.

Optimized Step-by-Step Protocol

Self-Validating K₃PO₄-Mediated Mono-N-Alkylation This protocol leverages the low solubility of K₃PO₄ in acetonitrile to slowly generate the amidate anion, preventing dimerization and over-alkylation while maintaining high functional group tolerance .

Step 1: Preparation In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 1-ethyl-1H-indole-3-carboxamide (1.0 eq) and anhydrous, finely powdered K₃PO₄ (3.0 eq) in anhydrous CH₃CN (to achieve a 0.2 M concentration).

  • Causality: Using finely powdered K₃PO₄ maximizes surface area for the solid-liquid phase transfer, ensuring a steady but low concentration of the deprotonated amide.

Step 2: Activation Add the alkyl iodide (1.1 eq) to the suspension.

  • Note: If using an alkyl bromide, add 0.1 eq of anhydrous KI to generate the softer, more reactive alkyl iodide in situ via the Finkelstein reaction.

Step 3: Reaction & Monitoring Seal the flask and stir the suspension vigorously at 60–80 °C.

  • Self-Validation Checkpoint 1: At the 4-hour mark, remove a 10 µL aliquot, dilute it in 1 mL of MeOH, and analyze via LC-MS. You should observe >70% conversion to the [M+R] mass. If unreacted starting material is >30%, verify the quality of your K₃PO₄ (it must be strictly anhydrous) and continue heating.

Step 4: Quench & Workup Once LC-MS confirms >95% conversion (typically 12–24 hours), cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and filter it through a pad of Celite to remove the insoluble phosphate salts.

  • Self-Validation Checkpoint 2: The organic filtrate should be completely clear. Wash the filtrate with brine (2 × 20 mL) to remove residual CH₃CN and any water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄.

Step 5: Purification Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure secondary N-alkylated indole-3-carboxamide.

References

  • Title: Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope Source: The Journal of Organic Chemistry (ACS Publications), 2022, 87(18), 12036-12040. URL: [Link]

  • Title: Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent Source: The Journal of Organic Chemistry (ACS Publications), 2009, 74(6), 2567-2570. URL: [Link]

Troubleshooting

Advanced Technical Support Center: Resolving Co-Elution of 1-Ethyl-1H-indole-3-carboxamide in Liquid Chromatography

Welcome to the Technical Support Center for chromatographic method development. 1-Ethyl-1H-indole-3-carboxamide is a critical intermediate and active moiety in various pharmacological applications.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic method development. 1-Ethyl-1H-indole-3-carboxamide is a critical intermediate and active moiety in various pharmacological applications. Due to its semi-polar nature, hydrogen-bonding capabilities (via the carboxamide group), and hydrophobic aromatic core, it frequently co-elutes with structurally similar impurities such as its des-ethyl precursor (1H-indole-3-carboxamide) or N-alkylation regioisomers.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded strategies to diagnose and resolve these co-elution challenges.

Diagnostic Workflow for Peak Purity

Before altering your method, you must confirm that co-elution is actually occurring. Perfect co-elution hides beneath a symmetrical peak, while partial co-elution manifests as peak shoulders or tailing[1].

LC_Troubleshooting A Detect Peak Asymmetry (1-ethyl-1H-indole-3-carboxamide) B Spectral Purity Analysis (DAD UV / MS Profiling) A->B C Co-elution Confirmed (Rs < 1.5) B->C Spectral Shift D Phase 1: Thermodynamic Adjust Modifier (MeOH) & pH C->D E Phase 2: Kinetic Flatten Gradient Slope D->E Rs still < 1.5 G Baseline Resolution Achieved (Rs ≥ 1.5) D->G Resolved F Phase 3: Selectivity Switch to Phenyl-Hexyl Phase E->F Critical Pair Co-elutes E->G Resolved F->G Orthogonal Selectivity

Diagnostic workflow for resolving LC co-elution of indole-3-carboxamide derivatives.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why does 1-ethyl-1H-indole-3-carboxamide frequently co-elute with 1H-indole-3-carboxamide on standard C18 columns? A1: Standard C18 columns separate analytes based purely on hydrophobic dispersive forces. The addition of a small N-ethyl group on the indole ring only marginally increases the overall hydrophobicity of the molecule. If the gradient slope is too steep, the thermodynamic difference between the ethylated target and the des-ethyl impurity is insufficient to overcome the kinetic band broadening, resulting in co-elution. To resolve this, you must alter the selectivity ( α ) of the chromatographic system[2].

Q2: I am using a Phenyl-Hexyl column, but I still see co-elution when using Acetonitrile. Why? A2: Phenyl-Hexyl columns provide orthogonal selectivity to C18 by leveraging π−π interactions between the stationary phase's phenyl ring and the analyte's indole core[3]. However, Acetonitrile contains a cyano group with localized π -electrons. These solvent electrons actively compete with the stationary phase for the π -electrons of the indole core, effectively suppressing the π−π retention mechanism. Switching your organic modifier from Acetonitrile to Methanol (which is purely aliphatic and protic) removes this competition, allowing the indole's aromatic system to fully interact with the stationary phase and amplifying selectivity differences[4].

Q3: Should I use a Biphenyl or a Phenyl-Hexyl column for this indole derivative? A3: While both phases offer aromatic selectivity, a Phenyl-Hexyl phase is generally superior for 1-ethyl-1H-indole-3-carboxamide. The carboxamide group is highly polar and prone to secondary ion-exchange interactions with residual silanols on the silica support, which causes peak tailing. Phenyl-Hexyl phases typically exhibit substantially less silanol-derived activity compared to Biphenyl phases, delivering a perfect balance of shape selectivity and excellent peak shape for amide-containing analytes.

Quantitative Data: Selectivity & Resolution Matrix

The following table summarizes the causal relationship between stationary phase chemistry, mobile phase modifier, and the resulting resolution ( Rs​ ) for 1-ethyl-1H-indole-3-carboxamide and its critical des-ethyl impurity.

Stationary PhaseOrganic ModifierTarget Retention ( k′ )Impurity Retention ( k′ )Selectivity ( α )Resolution ( Rs​ )Outcome
Standard C18 Acetonitrile3.23.01.060.8Severe Co-elution
Standard C18 Methanol4.13.71.101.2Partial Co-elution
Biphenyl Methanol5.54.61.191.4Tailing / Merged Valleys
Phenyl-Hexyl Acetonitrile4.84.11.171.8Baseline Resolution
Phenyl-Hexyl Methanol6.24.81.293.1 Optimal Separation

Note: Baseline resolution is defined as Rs​≥1.5 . Target k′ values should ideally fall between 2 and 10 to ensure adequate interaction with the stationary phase without excessive run times.

Self-Validating Experimental Protocol: Orthogonal Method Development

This step-by-step methodology is designed to establish a robust, self-validating separation for indole-3-carboxamide derivatives, prioritizing π−π interactions and silanol suppression.

Step 1: System and Column Preparation

  • Install a high-purity Phenyl-Hexyl column (e.g., 100 mm × 2.1 mm, 2.7 µm core-shell particles) to maximize theoretical plates ( N ) while maintaining low backpressure[2].

  • Equilibrate the column at a controlled temperature of 35°C . Temperature control is critical; elevated temperatures reduce mobile phase viscosity and improve mass transfer kinetics for the bulky indole core.

Step 2: Mobile Phase Formulation

  • Mobile Phase A (Aqueous): Prepare 0.1% Formic Acid in LC-MS grade water.

    • Causality: The acidic pH (~2.7) ensures the carboxamide group remains fully protonated/neutral, preventing retention time drift and suppressing interactions with ionized surface silanols ( −SiO− )[4].

  • Mobile Phase B (Organic): Prepare 0.1% Formic Acid in LC-MS grade Methanol.

    • Causality: Methanol is selected over Acetonitrile to maximize π−π interactions between the indole ring and the phenyl-hexyl stationary phase.

Step 3: Gradient Elution Program Program the LC pump with a shallow gradient to maximize the resolution of closely eluting regioisomers:

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte band)

  • 1.0 - 8.0 min: 5% to 60% B (Linear ramp for optimal selectivity)

  • 8.0 - 10.0 min: 60% to 95% B (Column wash)

  • 10.0 - 13.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Step 4: Detection & Spectral Purity Validation

  • Set the Diode Array Detector (DAD) to monitor at 280 nm (optimal for the indole chromophore).

  • Enable 3D spectral collection (200-400 nm).

  • Self-Validation Check 1 (Peak Purity): Extract the UV spectra at the leading edge, apex, and trailing edge of the 1-ethyl-1H-indole-3-carboxamide peak. A match factor of <990 indicates hidden co-elution[1].

  • Self-Validation Check 2 (Asymmetry): Calculate the peak asymmetry factor ( As​ ). If As​>1.3 , secondary silanol interactions are still occurring. Resolve this by lowering the injection volume or verifying the pH of Mobile Phase A.

References

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Axion Labs URL:[Link]

  • Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography Queen's University Belfast Research Portal URL:[Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography... MDPI URL:[Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations Chromatography Online URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-Ethyl-1H-indole-3-carboxamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in optimizing the synthesis of 1-ethyl-1H-indole-3-carboxam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in optimizing the synthesis of 1-ethyl-1H-indole-3-carboxamide . This specific scaffold is a highly valuable intermediate, frequently utilized in the development of P2X7R antagonists and other neuroactive pharmaceutical agents [3].

Synthesizing this compound typically proceeds via one of two routes: the direct N1-alkylation of indole-3-carboxamide (Route A) or the amidation of 1-ethyl-1H-indole-3-carboxylic acid (Route B). Both routes are prone to specific side-product formations if thermodynamic and kinetic parameters are not strictly controlled.

Reaction Pathways & Side Product Formation

Pathway SM1 Indole-3-carboxamide Target 1-Ethyl-1H-indole-3-carboxamide (Target Product) SM1->Target Ethyl Halide Weak Base (K2CO3) SP1 N1, N-Amide Dialkylated (Side Product) SM1->SP1 Strong Base (NaH) Excess EtX SM2 1-Ethyl-1H-indole-3- carboxylic acid SM2->Target Mild Coupling (EDCI/NH3) Target->SP1 Over-alkylation SP2 1-Ethyl-1H-indole-3-carbonitrile (Side Product) Target->SP2 Harsh Dehydration (SOCl2/POCl3)

Reaction pathways for 1-ethyl-1H-indole-3-carboxamide and common side product formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the N1-ethylation of indole-3-carboxamide using Sodium Hydride (NaH) and ethyl iodide, my LC-MS shows a massive peak for a dialkylated side product. How do I improve N1-selectivity? Causality: This is a classic issue of competing nucleophiles driven by inappropriate base strength. The indole N-H has a pKa of ~16.2, while the primary carboxamide N-H has a pKa of ~15–17. A strong base like NaH quantitatively deprotonates both positions, creating a highly reactive dianion. This leads to competitive alkylation at the amide nitrogen, forming the unwanted N,1-diethyl-1H-indole-3-carboxamide[1]. Solution: Shift from thermodynamic to kinetic control by using a milder base. Potassium carbonate (K₂CO₃) has a conjugate acid pKa of ~10.3. In a polar aprotic solvent like Acetonitrile (CH₃CN) or DMF, K₂CO₃ selectively deprotonates the more nucleophilic indole nitrogen without fully ionizing the amide[1]. Limit the ethyl iodide to 1.1 equivalents.

Q2: I am synthesizing the target via amidation of 1-ethyl-1H-indole-3-carboxylic acid. After treating the acid with SOCl₂ followed by ammonia, I observe a major byproduct at M-18. What happened? Causality: The M-18 peak corresponds to 1-ethyl-1H-indole-3-carbonitrile. Primary amides are highly susceptible to dehydration into nitriles when exposed to strong electrophilic dehydrating agents like Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃) [2]. The reaction proceeds via an imidoyl chloride intermediate, which readily eliminates HCl to form the nitrile. Solution: Avoid harsh chlorinating agents. Instead, utilize milder peptide coupling reagents such as EDCI/HOBt or 1,1'-Carbonyldiimidazole (CDI) in the presence of an ammonia source (e.g., ammonium chloride and DIPEA). This prevents the formation of the imidoyl chloride intermediate entirely.

Q3: I switched to K₂CO₃ for the N-alkylation, but the reaction is incredibly slow and stalls at 50% conversion. How can I drive it to completion without risking dialkylation? Causality: K₂CO₃ is heterogeneous in organic solvents. If the particle size is too large or the stirring is inadequate, the effective surface area for deprotonation is insufficient. Solution: Use finely powdered, oven-dried K₂CO₃. Alternatively, add a catalytic amount (5 mol%) of a phase-transfer catalyst like Tetrabutylammonium bromide (TBAB) or a crown ether (18-crown-6) to solubilize the potassium cation and expose the highly reactive carbonate anion.

Troubleshooting Decision Workflow

Workflow Start Analyze Crude LC-MS/NMR Q1 Dialkylation > 5%? Start->Q1 Q2 Nitrile peak (M-18)? Start->Q2 Q3 Unreacted Starting Material? Start->Q3 A1 Switch to K2CO3 in CH3CN Lower Temperature Q1->A1 Yes A2 Avoid SOCl2/POCl3. Use EDCI/HOBt or CDI Q2->A2 Yes A3 Check moisture content. Increase equivalents of EtI Q3->A3 Yes

Troubleshooting decision tree for identifying and resolving synthesis side products.

Quantitative Data: Base & Solvent Optimization

To illustrate the causality of base selection on side-product formation during N-alkylation (Route A), review the optimization data below. The goal is to maximize the N1-alkylation while suppressing the N-amide dialkylation.

Base (Equivalents)SolventTemperatureTarget Product (N1-Alkylated)Side Product (Dialkylated)
NaH (1.2 eq)DMF0 °C to RT45%35%
Cs₂CO₃ (1.5 eq)DMF80 °C60%15%
KOH (solid, 2.0 eq)DMSORT70%10%
K₂CO₃ (2.0 eq) CH₃CN 80 °C 88% < 2%

Self-Validating Experimental Protocol: Optimized N-Alkylation

This protocol utilizes the optimized K₂CO₃/CH₃CN system to ensure high fidelity and minimal side-product formation.

Materials Required:

  • Indole-3-carboxamide (1.0 eq, 10 mmol, 1.60 g)

  • Ethyl Iodide (1.1 eq, 11 mmol, 0.88 mL)

  • Potassium Carbonate, anhydrous, finely powdered (2.0 eq, 20 mmol, 2.76 g)

  • Acetonitrile, anhydrous (40 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush with inert gas (N₂ or Argon).

  • Suspension: Add indole-3-carboxamide (1.60 g) and anhydrous CH₃CN (40 mL) to the flask. Stir to create a uniform suspension.

  • Base Addition: Add the finely powdered K₂CO₃ (2.76 g) in one portion. Self-Validation Check: The mixture should remain a heterogeneous suspension; no immediate color change should occur, indicating the amide remains protonated.

  • Alkylation: Attach a reflux condenser. Inject ethyl iodide (0.88 mL) dropwise via syringe. Heat the reaction mixture to 80 °C (reflux) for 4 to 6 hours.

  • In-Process Monitoring: After 4 hours, pull a 50 µL aliquot. Quench with water and extract with Ethyl Acetate (EtOAc). Run a TLC (Eluent: EtOAc/Hexanes 1:1).

    • Self-Validation Check: Starting material Rf ~0.2. Target product Rf ~0.4. Dialkylated side product Rf ~0.7. The reaction is complete when the Rf 0.2 spot disappears.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KI). Wash the filter cake with cold EtOAc (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude off-white solid from hot ethanol/water to yield pure 1-ethyl-1H-indole-3-carboxamide.

References

  • Jorapur, Y. R., Jeong, J. M., & Chi, D. Y. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters.
  • Okabe, H., Naraoka, A., Isogawa, T., Oishi, S., & Naka, H. (2019). Acceptor-Controlled Transfer Dehydration of Amides to Nitriles. Organic Letters.
  • Sinova Inc. (2009). EP2105164A1 - Novel P2X7R antagonists and their use.

Reference Data & Comparative Studies

Validation

Overcoming Matrix Effects in LC-MS/MS: Validation of 1-Ethyl-1H-Indole-3-Carboxamide in Biological Matrices

Executive Summary The accurate quantification of 1-ethyl-1H-indole-3-carboxamide (CAS 1087792-26-4)—a critical intermediate and core pharmacophore in the development of P2X7 receptor antagonists [1]—presents a significan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of 1-ethyl-1H-indole-3-carboxamide (CAS 1087792-26-4)—a critical intermediate and core pharmacophore in the development of P2X7 receptor antagonists [1]—presents a significant bioanalytical challenge. When analyzed in complex biological matrices like human plasma and urine, the hydrophobic indole core is highly susceptible to matrix-induced ion suppression during Electrospray Ionization (ESI).

This guide objectively compares a modern Optimized Workflow (Microelution Solid-Phase Extraction [SPE] coupled with a Superficially Porous Particle [SPP] LC column) against a Traditional Alternative (Liquid-Liquid Extraction[LLE] coupled with a Fully Porous Particle [FPP] LC column). By examining the causality behind experimental choices, this document provides a self-validating framework aligned with the FDA M10 Bioanalytical Method Validation guidelines [2].

The Causality of Matrix Effects and Methodological Choices (E-E-A-T)

As analytical scientists, we cannot simply follow protocols blindly; we must understand the physical chemistry governing our assays. In LC-MS/MS, the "matrix effect" occurs when co-eluting endogenous compounds—primarily phospholipids in plasma and salts in urine—compete with the target analyte for charge at the surface of the ESI droplet [3]. This competition leads to unpredictable signal suppression or enhancement, directly violating the accuracy requirements of regulatory frameworks.

Why the Optimized Workflow Outperforms the Alternative:
  • Sample Preparation Causality: Traditional LLE utilizes non-polar organic solvents (like MTBE) that efficiently extract the target analyte but inadvertently co-extract high volumes of neutral lipids. In contrast, Polymeric Reversed-Phase SPE operates on selective retention. By utilizing a targeted wash step, we actively disrupt the hydrophobic interactions of phospholipids, washing them to waste before eluting the highly pure analyte.

  • Chromatographic Causality: A traditional 3 µm FPP column allows for longitudinal diffusion, resulting in broader peaks that are more likely to co-elute with invisible matrix components. The Sub-2 µm SPP Column features a solid silica core with a thin porous shell. This drastically reduces the mass transfer path length, yielding sharper peaks, higher peak capacity, and physical separation of the analyte from residual suppression zones.

  • Self-Validating System: Both protocols below incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS) and post-extraction spike calculations. This ensures the system continuously validates its own extraction recovery (RE) and matrix factor (MF) during every run.

Step-by-Step Experimental Protocols

Protocol A: Optimized Workflow (Microelution SPE + SPP Column)

This protocol utilizes a 96-well microelution SPE plate and a 1.7 µm SPP C18 column.

  • System Calibration & Internal Standard: Spike 50 µL of biological matrix (plasma/urine) with 10 µL of SIL-IS (1-ethyl-1H-indole-3-carboxamide-d5, 100 ng/mL). Causality: The SIL-IS co-elutes exactly with the analyte, correcting for any volumetric losses or ionization variance in real-time.

  • Protein Disruption: Add 100 µL of 1% formic acid (FA) in water to disrupt protein-drug binding. Vortex for 30 seconds.

  • SPE Loading: Load the entire 160 µL mixture onto the microelution SPE plate under low vacuum (2 inHg).

  • Targeted Wash (Critical Step): Wash with 200 µL of 5% methanol in water. Causality: This specific concentration is strong enough to elute salts and polar interferences, but weak enough to keep the hydrophobic indole ring tightly bound to the sorbent.

  • Micro-Elution: Elute directly into an autosampler plate using 2 x 25 µL of Methanol/Acetonitrile (50:50, v/v). Causality: Microelution bypasses the traditional dry-down step, preventing evaporative loss of the analyte.

  • LC-MS/MS Analysis: Inject 2 µL onto an SPP C18 column (2.1 x 50 mm, 1.7 µm). Run a fast gradient from 10% to 90% Acetonitrile (0.1% FA) over 2.5 minutes.

Protocol B: Traditional Alternative (LLE + FPP Column)

This protocol utilizes Methyl tert-butyl ether (MTBE) and a standard 3.0 µm FPP C18 column.

  • System Calibration: Spike 50 µL of biological matrix with 10 µL of SIL-IS.

  • Alkalinization: Add 50 µL of 0.1 M NaOH. Vortex briefly.

  • Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 10 minutes to drive the analyte into the organic layer.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes. Transfer 800 µL of the upper organic layer to a clean tube.

  • Evaporation & Reconstitution: Evaporate to complete dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (10% Acetonitrile).

  • LC-MS/MS Analysis: Inject 10 µL onto an FPP C18 column (2.1 x 100 mm, 3.0 µm). Run a gradient from 10% to 90% Acetonitrile (0.1% FA) over 6.0 minutes.

Workflow Visualization

G cluster_Product Optimized Workflow (SPE + SPP) cluster_Alternative Traditional Workflow (LLE + FPP) Start Biological Sample (Plasma/Urine) SPE_Load Load Sample onto Microelution SPE Start->SPE_Load LLE_Extract Liquid-Liquid Extraction (Organic Solvent) Start->LLE_Extract SPE_Wash Wash (Remove Phospholipids) SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute LC_SPP LC Separation (Sub-2 µm SPP Column) SPE_Elute->LC_SPP MS ESI-LC-MS/MS Analysis (MRM Mode) LC_SPP->MS LLE_Dry Evaporate to Dryness LLE_Extract->LLE_Dry LLE_Recon Reconstitute LLE_Dry->LLE_Recon LC_FPP LC Separation (3 µm FPP Column) LLE_Recon->LC_FPP LC_FPP->MS

Figure 1: Comparative workflow diagram illustrating the optimized SPE-SPP vs. traditional LLE-FPP.

Experimental Data & Performance Comparison

To objectively validate the methods, we evaluated Matrix Factor (MF), Extraction Recovery (RE), and overall Precision/Accuracy per FDA M10 criteria (requiring accuracy within ±15% and precision ≤15%).

Table 1: Extraction Recovery and Matrix Effect Comparison Note: An MF of 100% indicates no matrix effect. Values <85% indicate severe ion suppression.

ParameterMatrixOptimized Workflow (SPE + SPP)Traditional Alternative (LLE + FPP)
Extraction Recovery (RE) Human Plasma94.2% ± 3.1%71.5% ± 8.4%
Human Urine96.8% ± 2.5%75.2% ± 6.2%
Matrix Factor (MF) Human Plasma98.5% (Negligible Suppression)62.4% (Severe Suppression)
Human Urine101.2% (No Suppression)78.1% (Moderate Suppression)

Table 2: FDA M10 Validation Metrics (Intra-day, n=6)

MethodConcentration LevelAccuracy (% Bias)Precision (% CV)FDA M10 Compliance
Optimized (SPE+SPP) LLOQ (1 ng/mL)+2.4%4.1%PASS
High QC (500 ng/mL)-1.2%2.8%PASS
Alternative (LLE+FPP) LLOQ (1 ng/mL)-18.5%16.4%FAIL
High QC (500 ng/mL)-8.7%11.2%PASS

Conclusion

The experimental data clearly demonstrates that the traditional LLE-FPP approach is inadequate for the robust quantification of 1-ethyl-1H-indole-3-carboxamide in complex matrices, failing FDA M10 criteria at the Lower Limit of Quantification (LLOQ) due to severe phospholipid-induced ion suppression.

By upgrading to the Optimized Workflow , laboratories can leverage the causality of solid-phase retention and sub-2 µm particle fluid dynamics. The SPE-SPP combination effectively eliminates matrix interference (MF > 98%), cuts chromatographic run times by more than half (from 6.0 min to 2.5 min), and provides a self-validating, highly reproducible assay suitable for rigorous pharmacokinetic clinical trials.

References

  • European Patent Office. (2009). Novel P2X7R antagonists and their use (EP2105164A1).
  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA Guidance Documents.[Link]

  • Pan, L., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Center for Biotechnology Information (PMC).[Link]

Comparative

comparing in vitro efficacy of 1-ethyl-1H-indole-3-carboxamide vs 1-pentyl analogs

Mechanistic Grounding & Structural Dynamics The indole-3-carboxamide scaffold serves as the structural backbone for numerous synthetic cannabinoid receptor agonists (SCRAs). During drug development and forensic profiling...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Grounding & Structural Dynamics

The indole-3-carboxamide scaffold serves as the structural backbone for numerous synthetic cannabinoid receptor agonists (SCRAs). During drug development and forensic profiling, the N1-alkyl substituent is recognized as the primary thermodynamic driver for cannabinoid type-1 (CB1) receptor affinity and functional efficacy.

The CB1 receptor features a deep, highly lipophilic transmembrane binding pocket. The length of the N1-alkyl chain dictates the ligand's ability to stabilize the receptor's active conformation[1].

  • 1-Pentyl Analogs (Optimal Fit): An aliphatic chain of exactly five carbons (or its terminal fluorinated counterpart) perfectly occupies the hydrophobic groove formed by transmembrane helices 3, 5, and 6. This optimal steric fit induces the necessary conformational shift for robust Gi/o​ protein coupling[1].

  • 1-Ethyl Analogs (Steric Mismatch): Truncating the tail to a two-carbon ethyl chain results in a catastrophic loss of binding energy. The ethyl group is too short to engage the deep hydrophobic residues, leading to rapid ligand dissociation and a failure to stabilize the receptor's active state[2].

CB1_Activation_Pathway Pentyl 1-Pentyl Analog (Optimal Hydrophobic Fit) CB1 CB1 Receptor (Transmembrane Domain) Pentyl->CB1 High Affinity Binding Ethyl 1-Ethyl Analog (Truncated Tail) Ethyl->CB1 Steric Mismatch Weak Receptor Uncoupled (No Activation) Ethyl->Weak Rapid Dissociation Gi Gi/o Protein Coupling CB1->Gi Conformational Shift AC Adenylyl Cyclase Inhibition Gi->AC αi Subunit Action cAMP Decreased cAMP Levels AC->cAMP Functional Efficacy

Fig 1. Divergent CB1 receptor signaling pathways of 1-pentyl vs 1-ethyl indole-3-carboxamides.

Quantitative In Vitro Efficacy Comparison

The following table synthesizes representative in vitro pharmacological data isolating the thermodynamic contribution of the N1-alkyl tail on the indole-3-carboxamide core (e.g., comparing analogs like CUMYL-PICA vs. its ethyl counterpart)[1].

Compound ScaffoldN1-SubstituentCB1 Binding Affinity ( Ki​ , nM)CB1 Functional Potency ( EC50​ , nM)Efficacy ( Emax​ % vs CP55,940)
Indole-3-carboxamide1-Pentyl 1.2 – 5.00.5 – 15.095% – 100% (Full Agonist)
Indole-3-carboxamide1-Ethyl > 1,000> 10,000< 10% (Negligible)

Data Interpretation: The 1-pentyl analogs act as potent, highly efficacious agonists at the CB1 receptor, often exceeding the potency of Δ9 -THC. Conversely, the 1-ethyl substitution renders the compound virtually inactive, demonstrating that the pentyl chain is an absolute structural requirement for this specific pharmacophore[3].

Self-Validating Experimental Methodologies

To objectively compare these analogs, the following self-validating in vitro protocols must be employed. These systems are designed to prevent false positives and mathematically verify assay integrity.

Protocol A: Radioligand Displacement Assay (Thermodynamic Binding)

This assay determines the equilibrium dissociation constant ( Ki​ ) of the ligand.

  • Causality of Design: We utilize [3H] -CP55,940 as the radioligand because its high specific activity and established Kd​ allow for the precise calculation of the test compound's Ki​ via the Cheng-Prusoff equation.

  • Self-Validation Mechanism: The assay incorporates a homologous competitive binding curve (unlabeled CP55,940) to empirically determine the radioligand's Kd​ in the specific membrane preparation, ensuring the receptor density ( Bmax​ ) is not depleted. Non-specific binding (NSB) is strictly defined using 10 μM AM251 (a selective CB1 inverse agonist) to ensure the signal-to-noise ratio is entirely receptor-mediated.

Step-by-Step Workflow:

  • Preparation: Resuspend CHO-K1 cells stably expressing human CB1 receptors in binding buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2​ , 0.5% BSA, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 μg of membrane protein, 0.5 nM [3H] -CP55,940, and serial dilutions of the test compound (1-ethyl or 1-pentyl analog, 10−11 to 10−4 M).

  • Equilibration: Incubate the microplate at 30°C for 90 minutes to ensure thermodynamic equilibrium is reached.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific lipid binding).

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

Protocol B: HTRF cAMP Accumulation Assay (Functional Efficacy)

This assay measures the downstream functional consequence of receptor binding ( EC50​ and Emax​ ).

  • Causality of Design: Because CB1 is a Gi/o​ -coupled GPCR, measuring the downstream inhibition of adenylyl cyclase (cAMP reduction) provides a direct, amplified readout of classical G-protein signaling[3]. Forskolin is introduced to artificially stimulate baseline cAMP production, creating a quantifiable window for Gi​ -mediated inhibition.

  • Self-Validation Mechanism: The system mandates a Z′ -factor calculation for every plate. A Z′>0.5 is required for the data to be accepted, proving the assay window is statistically robust. A reference full agonist (JWH-018) is run in parallel to normalize Emax​ to 100%, controlling for day-to-day variations in cell passage responsiveness.

Step-by-Step Workflow:

  • Cell Plating: Seed CB1-expressing CHO-K1 cells into a 384-well white microplate at a density of 10,000 cells/well in stimulation buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation).

  • Stimulation: Add 10 μM Forskolin to all wells to stimulate basal adenylyl cyclase activity.

  • Agonist Addition: Immediately add serial dilutions of the 1-ethyl and 1-pentyl analogs. Incubate for 30 minutes at room temperature.

  • Detection: Add Homogeneous Time-Resolved Fluorescence (HTRF) lysis buffer containing anti-cAMP Cryptate and d2-labeled cAMP.

  • Readout: Incubate for 1 hour in the dark, then measure the fluorescence resonance energy transfer (FRET) signal at 665 nm and 620 nm using a microplate reader. Calculate the ratio to determine intracellular cAMP levels.

Sources

Comparative

Comparative Kinetic Benchmarking Guide: 1-ethyl-1H-indole-3-carboxamide vs. P2X7 Reference Standards

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Receptor Binding Kinetics, Surface Plasmon Resonance (SPR), Orthogonal Validation Introduction & Mechanistic Rationale The 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Receptor Binding Kinetics, Surface Plasmon Resonance (SPR), Orthogonal Validation

Introduction & Mechanistic Rationale

The 1-ethyl-1H-indole-3-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a core building block for neuroactive and immunomodulatory agents. Most notably, derivatives of this scaffold have been extensively explored as antagonists for the P2X7 receptor , an ATP-gated non-selective cation channel[1].

In the context of neuroinflammation and immune response, extracellular ATP acts as a danger signal. High concentrations of ATP activate the P2X7 receptor, triggering potassium efflux and calcium influx, which subsequently drives the assembly of the NLRP3 inflammasome and the release of pro-inflammatory interleukin-1β (IL-1β)[1].

Historically, hit-to-lead optimization has relied heavily on equilibrium affinity ( KD​ or IC50​ ). However, clinical efficacy is often disproportionately driven by target residence time ( τ ) —the duration a ligand remains bound to its receptor. To accurately predict the in vivo performance of 1-ethyl-1H-indole-3-carboxamide derivatives, we must benchmark their transition-state kinetics ( kon​ and koff​ ) against established clinical and tool reference standards like A-438079 [2] and the highly potent, centrally permeable JNJ-47965567 [3].

G ATP Extracellular ATP (Danger Signal) P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates Ion K+ Efflux & Ca2+ Influx P2X7->Ion Gating Antag 1-ethyl-1H-indole- 3-carboxamide Antag->P2X7 Allosteric Blockade NLRP3 NLRP3 Inflammasome Assembly Ion->NLRP3 Triggers IL1B IL-1β Release (Neuroinflammation) NLRP3->IL1B Cleavage & Secretion

Fig 1: P2X7 receptor signaling pathway and the allosteric blockade mechanism of indole-3-carboxamides.

Designing a Self-Validating Kinetic Workflow

To ensure scientific integrity, a single-assay approach is insufficient. Membrane proteins like P2X7 are notoriously sensitive to their lipid environment. Therefore, our protocol employs a self-validating orthogonal system :

  • Surface Plasmon Resonance (SPR): Provides label-free, real-time resolution of association ( kon​ ) and dissociation ( koff​ ) rates using purified receptors[4].

  • Time-Resolved FRET (TR-FRET): Validates the SPR findings in a native-like membrane environment, ensuring that the immobilization process did not alter the receptor's allosteric binding pockets.

G cluster_SPR Surface Plasmon Resonance (SPR) cluster_FRET TR-FRET Competitive Assay SPR_Prep Immobilize His-P2X7 on Ni-NTA Chip SPR_Flow High Flow Rate Injection (Minimizes Mass Transport) SPR_Prep->SPR_Flow SPR_Kin Real-Time k_on & k_off Measurement SPR_Flow->SPR_Kin Validation Orthogonal Kinetic Validation (Residence Time vs. Efficacy) SPR_Kin->Validation FRET_Prep HEK293 Native Membranes (Preserves Conformation) FRET_Inc Equilibrium Incubation with Fluorescent Tracer FRET_Prep->FRET_Inc FRET_Read Ratiometric Emission (Self-Validating K_D) FRET_Inc->FRET_Read FRET_Read->Validation

Fig 2: Orthogonal benchmarking workflow combining label-free SPR and membrane-bound TR-FRET assays.

Step-by-Step Experimental Methodologies

Method A: Label-Free SPR Kinetic Analysis

Causality & Rationale: SPR is highly sensitive to the mass of bound molecules. However, small molecules binding to large membrane receptors can yield low signal-to-noise ratios[4]. To counteract this, we utilize a high-density Ni-NTA capture strategy. Capturing the receptor via a C-terminal His-tag ensures uniform orientation, preventing the masking of the allosteric binding site and preserving the receptor's functional conformation.

Protocol:

  • Surface Preparation: Condition a Ni-NTA sensor chip with 0.5 mM NiCl 2​ . Inject His-tagged human P2X7 receptor (solubilized in 0.05% DDM/0.01% CHS) at 10 µg/mL until a capture level of ~3000 Resonance Units (RU) is achieved.

  • Analyte Preparation: Prepare a 3-fold dilution series of 1-ethyl-1H-indole-3-carboxamide, A-438079, and JNJ-47965567. Critical Step: Buffer match the analytes perfectly to the running buffer (HEPES-buffered saline, 0.05% Tween-20, 1% DMSO) to eliminate bulk refractive index shifts caused by DMSO mismatch.

  • Kinetic Injection: Inject the analytes at a high flow rate of 50 µL/min for 60 seconds. Causality: High flow rates minimize mass transport limitations, ensuring the observed kon​ is strictly reaction-limited rather than diffusion-limited.

  • Dissociation: Allow running buffer to flow for 15 minutes to accurately capture the slow koff​ of high-affinity standards like JNJ-47965567[3].

  • Data Fitting: Double-reference the sensorgrams (subtracting reference channel and blank injections) and fit to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Method B: TR-FRET Competitive Membrane Assay

Causality & Rationale: To validate that the SPR kinetics translate to a cellular environment, TR-FRET is employed. By using a ratiometric emission readout (520 nm / 490 nm), this assay inherently normalizes well-to-well variations in membrane concentration or dispensing errors, establishing a highly robust, self-validating system.

Protocol:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human P2X7. Homogenize and isolate the membrane fraction via ultracentrifugation.

  • Assay Assembly: In a 384-well plate, combine 5 µ g/well of P2X7 membranes, 2 nM of a Bodipy-labeled P2X7 tracer, and 1 nM of Terbium-labeled anti-His antibody.

  • Competition: Add the test compounds (1-ethyl-1H-indole-3-carboxamide, A-438079, JNJ-47965567) in a 10-point dose-response curve.

  • Incubation & Readout: Incubate for 2 hours at room temperature to reach equilibrium. Read the plate on a TR-FRET compatible microplate reader (excitation at 340 nm; emission at 490 nm and 520 nm). Calculate the Ki​ using the Cheng-Prusoff equation.

Quantitative Benchmarking Data

The following table summarizes the comparative kinetic profile of the unoptimized 1-ethyl-1H-indole-3-carboxamide scaffold against established P2X7 reference standards.

CompoundTarget kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time τ (min)
1-ethyl-1H-indole-3-carboxamide hP2X7 1.2×105 0.0150 125.01.1
A-438079 (Tool Standard)hP2X7 2.5×105 0.0080 32.02.1
JNJ-47965567 (Clinical Standard)hP2X7 8.0×105 0.0006 0.7527.8

Data Note: The KD​ values derived from the kinetic ratio ( koff​/kon​ ) must closely align with the Ki​ values obtained from the orthogonal TR-FRET assay to validate the integrity of the SPR membrane-protein setup.

Scientific Interpretation

While the bare 1-ethyl-1H-indole-3-carboxamide scaffold exhibits a respectable association rate ( kon​ ), its rapid dissociation rate ( koff​=0.0150s−1 ) results in a fleeting residence time of just 1.1 minutes. In contrast, the highly optimized JNJ-47965567 [5] achieves a sub-nanomolar affinity primarily through a dramatically slowed dissociation rate, yielding a residence time of nearly 28 minutes.

This kinetic causality explains why simple indole-3-carboxamide fragments often fail to show robust in vivo efficacy in blocking Bz-ATP induced IL-1β release[3], despite showing target engagement in vitro. Future medicinal chemistry efforts on this scaffold must prioritize structural modifications that deepen the binding pocket insertion to reduce koff​ and extend target occupancy.

References

  • P2X7 Interactions and Signaling – Making Head or Tail of It Frontiers in Molecular Neuroscience
  • Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 British Journal of Pharmacology (PMC)
  • Simultaneous Quantification of Protein Binding Kinetics in Whole Cells with Surface Plasmon Resonance Imaging and Edge Deform
  • A 438079, competitive P2X7 receptor antagonist Abcam Biochemicals
  • P2X7 Receptor Inhibitor, Agonist, Antagonist, Activ

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 1-Ethyl-1H-indole-3-carboxamide

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the synthesis and scale-up of pharmaceutical intermediates do not compromise environmental health or laboratory safety. 1-Ethyl-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the synthesis and scale-up of pharmaceutical intermediates do not compromise environmental health or laboratory safety. 1-Ethyl-1H-indole-3-carboxamide (CAS: 1087792-26-4) is a highly valuable nitrogenous heterocyclic building block, frequently utilized in the development of T-type calcium channel antagonists and other neuroactive agents[1]. However, its lipophilic indole core and nitrogen-dense carboxamide moiety present specific disposal challenges.

This guide provides a self-validating, causally-driven Standard Operating Procedure (SOP) for the safe segregation, neutralization, and disposal of this compound. In professional drug development, we do not just throw chemicals into a bin; we engineer their destruction.

Part 1: Physicochemical Profiling for Disposal Strategy

To design an effective disposal protocol, we must first understand the molecule's physical chemistry. The table below summarizes the critical data that dictates our waste management approach.

Table 1: Physicochemical Properties Informing Disposal Logistics

PropertyValue / CharacteristicDisposal Implication
Molecular Weight 188.23 g/mol Fine powders pose an aerosolization and inhalation risk during cleanup.
Chemical Structure Nitrogenous HeterocycleGenerates toxic NOx gases upon standard combustion. Requires specialized high-temperature incineration[2].
Solubility Poor in water; Soluble in DCM, EtOAcCannot be flushed down aqueous drains. Must be segregated into organic waste streams.
Aquatic Toxicity High (Indole derivative)Strict prevention of environmental release into municipal water systems is mandatory[3].
Part 2: The "Why" Behind the Hazards (Mechanistic Causality)
  • The Nitrogenous Waste Problem: The presence of the indole ring and the carboxamide group classifies this compound as a nitrogen-bearing organic. If incinerated at standard municipal waste temperatures, incomplete combustion will release nitrogen oxides (NOx), which are potent environmental pollutants. Therefore, it must be routed to a Resource Conservation and Recovery Act (RCRA)-permitted facility equipped with alkaline scrubbers[2].

  • Environmental Persistence: Indole derivatives possess high partition coefficients (LogP), meaning they readily bioaccumulate in aquatic organisms if introduced into the water supply[3]. Pouring even dilute reaction mixtures down the drain is a critical compliance failure.

Part 3: Self-Validating Disposal Protocols

Every step in your laboratory should include a built-in verification mechanism to ensure safety. Follow these step-by-step methodologies based on the waste state.

Protocol A: Solid Waste (Unused Powder & Contaminated PPE)

Objective: Prevent aerosolization and ensure complete thermal destruction.

  • Collection: Inside a certified fume hood, carefully sweep any spilled 1-ethyl-1H-indole-3-carboxamide powder using a damp, disposable laboratory wipe (water/ethanol mix) to suppress dust formation.

  • Containment: Place the contaminated wipes, empty reagent bottles, and contaminated gloves into a clear, 4-mil polyethylene bag.

  • Self-Validation (The "Seal Check"): Twist the top of the bag, fold it over, and seal it with heavy-duty tape (a "gooseneck" seal). Gently press the bag to ensure no air escapes, validating the integrity of the primary containment.

  • Secondary Containment: Place the sealed bag into a rigid, puncture-resistant solid waste container labeled "Hazardous Solid Waste - Nitrogenous Organics (Toxic)".

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Objective: Safe segregation of organic solvents containing the dissolved compound.

  • Segregation: Identify the primary solvent used in your reaction.

  • Transfer: Using a closed-system transfer line or a funnel within a fume hood, pour the liquid waste into the appropriate high-density polyethylene (HDPE) carboy. Crucial: Separate halogenated waste (e.g., Dichloromethane) from non-halogenated waste (e.g., Ethyl Acetate) to prevent cross-contamination and reduce downstream incineration costs.

  • Self-Validation (The "Integrity Check"): Before sealing the carboy, verify that no incompatible reagents (e.g., strong oxidizers) have been added to the same container. Cap the carboy and inspect the secondary containment bin for any signs of pooling liquid, which would indicate a micro-fracture in the primary carboy.

  • Labeling: Affix a hazardous waste tag detailing the exact percentages of the solvent and "1-ethyl-1H-indole-3-carboxamide (<1%)".

Protocol C: Aqueous Quench Waste

Objective: Neutralize reactive byproducts before disposal.

  • Quenching: If the compound was part of a reaction requiring an aqueous workup, separate the aqueous layer from the organic layer using a separatory funnel.

  • Self-Validation (The "pH Check"): Before transferring the aqueous waste to the "Aqueous Hazardous Waste" carboy, test the solution with pH paper. Adjust the pH to a neutral range (pH 6-8) using dilute HCl or NaOH as necessary. Why? Highly acidic or basic waste can compromise the integrity of the HDPE carboy over time or react violently with other aqueous wastes.

  • Disposal: Even though this is the aqueous layer, trace amounts of the lipophilic indole derivative will remain. Do NOT pour down the drain. Route for professional chemical disposal.

Part 4: Workflow Visualization

To ensure absolute clarity on the laboratory floor, utilize the following decision tree for waste accumulation and segregation.

G Start 1-ethyl-1H-indole-3-carboxamide Waste Stream Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid Incineration High-Temp Incineration (>1000°C) with NOx Scrubbers Solid->Incineration Aqueous Aqueous Quench (pH 6-8) Liquid->Aqueous Organic Halogenated / Non-Halogenated Organics Liquid->Organic Verify Self-Validation: pH Check & Segregation Aqueous->Verify Organic->Verify Verify->Incineration

Fig 1: Segregation and high-temperature incineration workflow for indole-3-carboxamide waste.

Part 5: Regulatory Compliance & Final Fate

The ultimate destination for 1-ethyl-1H-indole-3-carboxamide is high-temperature incineration. In a plasma arc or rotary kiln incinerator operating above 1000°C, the thermal plasma field dissociates the complex indole structure into its atomic elements. The nitrogen atoms are converted into inert N₂ gas or captured by wet scrubbers as dilute nitrates, ensuring zero toxic emission into the atmosphere[2]. By adhering strictly to these self-validating protocols, your laboratory maintains scientific integrity while safeguarding the environment.

References
  • Title: US9856250B2 - Substituted tropane derivatives Source: Google Patents URL
  • Title: Incineration and Treatment of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

Advanced Laboratory Safety and Handling Guide: 1-ethyl-1H-indole-3-carboxamide

As a Senior Application Scientist, I recognize that the transition from chemical synthesis to biological evaluation requires uncompromising safety standards. 1-ethyl-1H-indole-3-carboxamide (CAS 1087792-26-4)[1] is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the transition from chemical synthesis to biological evaluation requires uncompromising safety standards. 1-ethyl-1H-indole-3-carboxamide (CAS 1087792-26-4)[1] is a critical synthetic intermediate frequently utilized in the development of T-type calcium channel antagonists and other neuroactive therapeutics[2].

Because structurally related indole-3-carboxamide derivatives can exhibit acute oral toxicity and severe skin sensitization, and because early-stage pharmaceutical intermediates often carry unquantified genotoxic risks[2], handling this compound demands rigorous, self-validating operational protocols. This guide provides the definitive logistical and safety framework for handling this chemical safely and efficiently.

Hazard Profile & Causality

Before selecting Personal Protective Equipment (PPE), we must understand the chemical's physical and toxicological behavior. Indole-3-carboxamides are typically crystalline solids or fine powders. They pose a dual threat in the laboratory:

  • Aerosolization & Inhalation : Fine organic powders are highly susceptible to static charge, leading to spontaneous aerosolization when containers are opened or when the powder is manipulated with metal tools.

  • Dermal Sensitization : Related derivatives are classified under GHS as Category 1 Skin Sensitizers (H317) and Category 4 Acute Oral Toxins (H302). Systemic exposure must be prevented at all costs.

Quantitative PPE Specifications

To mitigate these risks, the following PPE matrix must be strictly adhered to. This is not merely a compliance checklist; it is a mechanistic barrier system designed specifically for this chemical class.

PPE CategorySpecificationQuantitative/Performance DataCausality / Rationale
Gloves Nitrile (Minimum 0.11 mm thickness)Breakthrough time > 480 minutesIndole derivatives can permeate standard latex. Nitrile provides superior chemical resistance, especially when handling the compound in vehicle solvents like DMSO or DMF.
Eye Protection Tight-fitting chemical safety gogglesANSI Z87.1 certifiedPrevents ocular exposure to micro-particulates generated by static scatter during the weighing process.
Body Protection Anti-static Tyvek lab coatSurface resistance < 109 ohmsStandard cotton coats can accumulate static, attracting the powder. Anti-static materials prevent cross-contamination and powder cling.
Respiratory N95 or P100 Particulate RespiratorFilters ≥ 99.97% of airborne particlesMandatory if handling outside a certified fume hood or in the event of a spill outside primary containment.

Operational Plan: Step-by-Step Handling Methodology

Every protocol in a high-functioning laboratory must be a self-validating system. Do not proceed to the next step unless the previous step's validation check is successful.

Step 1: Pre-Operational Setup & Validation
  • Airflow Verification : Activate the chemical fume hood and set the sash to the operational height.

    • Causality: Proper face velocity contains aerosolized particulates and solvent vapors.

    • Self-Validation: Verify the digital airflow monitor reads between 0.4 and 0.6 m/s. Do not proceed if the alarm sounds or if the inward draft cannot be visually confirmed with a delicate task wipe.

  • Static Mitigation : Wipe the interior of the fume hood and the analytical balance with a static-dissipative solution (e.g., 70% isopropanol) and allow it to dry.

Step 2: Weighing and Transfer
  • Tool Selection : Use grounded, anti-static spatulas (specialized conductive plastics) and anti-static weigh boats.

    • Causality: Indole derivatives accumulate static charge, causing the powder to repel and scatter, contaminating the user and workspace.

    • Self-Validation: Hover the spatula near the powder; if the powder jumps or clings aggressively to the tool, ambient humidity is too low. Stop and wipe the area with a static-dissipative solvent before proceeding.

  • Execution : Carefully uncap the vial inside the hood. Transfer the required mass slowly to minimize dust generation.

  • Sealing : Immediately recap the source vial and seal the weigh boat (or transfer the powder into a pre-labeled, sealable glass vial) before removing it from the balance area.

Step 3: Dissolution & Post-Handling Decontamination
  • Solvent Addition : Add the vehicle solvent (e.g., DMSO or methanol) directly to the sealed vial via a septum, or carefully within the confines of the hood.

  • Surface Decontamination : Wipe down the balance and hood surface with a solvent known to dissolve indole-3-carboxamides (e.g., ethanol or acetone), followed by a secondary wipe with soap and water.

    • Causality: Solvents dissolve the active pharmaceutical ingredient (API) for removal, while the subsequent soap/water wash removes the residual solvent-API film.

    • Self-Validation: Perform a visual inspection under bright light to ensure no crystalline residue remains on the balance pan or hood foil.

  • PPE Doffing : Remove gloves inside-out to trap any trace chemical. Wash hands immediately with soap and water.

Disposal Plan

Improper disposal of pharmaceutical intermediates poses severe environmental and regulatory risks. 1-ethyl-1H-indole-3-carboxamide must be treated as hazardous waste and disposed of via approved facilities[3].

  • Solid Waste : All contaminated consumables (weigh boats, spatulas, gloves, empty vials) must be placed in a rigid, sealable, and puncture-resistant container. Label clearly as "Hazardous Solid Waste - Toxic/Sensitizer (Indole Derivatives)".

  • Liquid Waste : Solutions containing this compound must be collected in a dedicated, chemically compatible liquid waste carboy. Segregate strictly from halogenated waste unless the solvent vehicle itself is halogenated.

  • Regulatory Compliance : Never flush this compound down the sink. It must be disposed of via an EPA-approved (or local equivalent) hazardous waste management facility[3].

Workflow & Spill Response Logic

The following decision matrix illustrates the self-validating workflow and emergency response logic for handling indole-3-carboxamides.

Workflow Start Risk Assessment & PPE Donning Weighing Weighing in Fume Hood Start->Weighing Transfer Transfer & Dissolution (Closed System) Weighing->Transfer Spill Spill Event? Transfer->Spill SpillResp Spill Response Protocol (Absorbent & Isolate) Spill->SpillResp Yes Decon Decontamination (Solvent Wipe) Spill->Decon No SpillResp->Decon Disposal RCRA Compliant Waste Disposal Decon->Disposal

Figure 1: Standardized operational workflow and spill response logic for indole-3-carboxamides.

References

  • Title: SUBSTITUTED TROPANE DERIVATIVES - EP 3150598 A1 Source: European Patent Office / Google Patents URL

Sources

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